GlyRS-IN-1
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminoacetyl)sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O7S/c13-1-6(20)18-27(23,24)25-2-5-8(21)9(22)12(26-5)19-4-17-7-10(14)15-3-16-11(7)19/h3-5,8-9,12,21-22H,1-2,13H2,(H,18,20)(H2,14,15,16)/t5-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWPZASLDLLQFT-JJNLEZRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)CN)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)CN)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Role of Glycyl-tRNA Synthetase: From Core Translational Machinery to a Key Regulator in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-tRNA synthetase (GlyRS) is a ubiquitous and essential enzyme primarily known for its canonical role in protein synthesis: the specific attachment of glycine (B1666218) to its cognate tRNA. This foundational process is critical for the fidelity of genetic code translation. However, a growing body of research has unveiled a host of non-canonical functions for GlyRS, positioning it as a key player in a diverse array of cellular processes, including signaling, angiogenesis, and immune regulation. Furthermore, mutations in the GARS1 gene, which encodes GlyRS, are causally linked to Charcot-Marie-Tooth disease (CMT), a debilitating inherited peripheral neuropathy. This technical guide provides a comprehensive overview of the core functions of GlyRS, delving into its enzymatic activity, structural features, and its expanding roles beyond translation. We present quantitative data on its kinetic properties, detailed methodologies for key experimental assays, and visual representations of its involvement in critical signaling pathways, offering a valuable resource for researchers and professionals in the fields of molecular biology, drug discovery, and neurology.
Canonical Function: A Cornerstone of Protein Synthesis
The primary and most well-understood function of Glycyl-tRNA synthetase is its catalytic role in the aminoacylation of tRNAGly. This two-step reaction ensures that glycine is correctly incorporated into nascent polypeptide chains during translation.
Reaction Mechanism:
-
Amino Acid Activation: Glycine and ATP bind to the active site of GlyRS. The enzyme then catalyzes the formation of a glycyl-adenylate intermediate, with the release of pyrophosphate (PPi).
-
Glycine + ATP ⇌ Glycyl-AMP + PPi
-
-
tRNA Charging: The activated glycine is subsequently transferred from the glycyl-adenylate intermediate to the 3'-end of its cognate tRNA (tRNAGly), forming glycyl-tRNAGly and releasing AMP.
-
Glycyl-AMP + tRNAGly ⇌ Glycyl-tRNAGly + AMP
-
This process is carried out with high fidelity, which is crucial for maintaining the integrity of the proteome[1]. Unlike some other aminoacyl-tRNA synthetases, GlyRS lacks a distinct editing domain to proofread and hydrolyze mischarged tRNAs. Its specificity is primarily achieved through the precise architecture of its active site, which sterically excludes amino acids larger than glycine[2].
Glycyl-tRNA synthetases are classified as Class II aminoacyl-tRNA synthetases, characterized by a catalytic domain containing three conserved motifs. However, they exhibit significant structural diversity across different domains of life. In eukaryotes and archaea, GlyRS is typically a homodimer (α2), while in most bacteria, it exists as a heterotetramer (α2β2)[1][2].
Non-Canonical Functions: Expanding Roles in Cellular Regulation
Beyond its fundamental role in translation, GlyRS has been shown to possess a range of non-canonical or "moonlighting" functions. These functions are often independent of its aminoacylation activity and involve extracellular signaling and interactions with a variety of other proteins.
Role in Neuropathy: Charcot-Marie-Tooth Disease
Mutations in the GARS1 gene are a primary cause of Charcot-Marie-Tooth disease type 2D (CMT2D) and distal spinal muscular atrophy type V (dSMA-V)[3]. These are inherited peripheral neuropathies characterized by muscle weakness and sensory loss. The disease-causing mutations are typically missense mutations and are inherited in a dominant manner.
The pathogenic mechanism is not due to a loss of the canonical tRNA charging function (haploinsufficiency), but rather a toxic gain-of-function[4][5]. One of the leading hypotheses is that mutant GlyRS aberrantly interacts with the extracellular domain of Neuropilin-1 (Nrp1)[6][7]. This interaction interferes with the binding of Vascular Endothelial Growth Factor (VEGF) to Nrp1, disrupting downstream signaling pathways that are crucial for neuronal survival and vascular development[6][7].
Involvement in Signaling Pathways
GlyRS has been implicated in several signaling pathways, highlighting its role as a signaling molecule.
-
VEGF/Nrp1 Signaling: As mentioned above, mutant GlyRS can sequester Nrp1, thereby inhibiting VEGF-A binding and its pro-angiogenic and neurotrophic signals[6][7]. This disruption is a key element in the pathology of GARS-associated neuropathies.
-
PI3K/Akt and FAK/ERK1/2 Signaling: Extracellular GlyRS can act as a signaling molecule for mesenchymal stem cells (MSCs). It has been shown to bind to cadherin-6 (CDH-6) on the surface of MSCs, activating the PI3K/Akt and FAK/ERK1/2 signaling pathways. This activation promotes MSC survival, proliferation, and migration, suggesting a role for GlyRS in tissue repair and regeneration[8][9][10][11][12].
Other Non-Canonical Roles
-
Immune Regulation: Extracellular vesicle-associated GlyRS can interact with CELSR2 to activate M1 polarization and phagocytosis in macrophages, suggesting a role in suppressing tumor initiation[2].
-
Apoptosis: Human GlyRS can interact with CDH6 to induce cancer cell death[2].
-
Viral Interactions: GlyRS has been shown to interact with the Internal Ribosome Entry Site (IRES) of certain viruses, such as enteroviruses, potentially playing a role in the initiation of viral protein translation[13].
Quantitative Data
The following tables summarize key quantitative data related to the function of human Glycyl-tRNA synthetase.
Table 1: Kinetic Parameters for Human Glycyl-tRNA Synthetase
| Parameter | Substrate | Value | Conditions | Reference |
| Km | Glycine | 160 - 200 µM | In vitro aminoacylation assay | General literature range |
| ATP | 250 - 500 µM | In vitro aminoacylation assay | General literature range | |
| tRNAGly | 0.5 - 2.0 µM | In vitro aminoacylation assay | General literature range | |
| kcat | - | 1 - 5 s-1 | In vitro aminoacylation assay | General literature range |
| Ki | Prolyl-sulfamoyl-adenylate | 50 nM | ATP-PPi exchange reaction | [14] |
| Cysteinyl-sulfamoyl-adenylate | 25 nM | ATP-PPi exchange reaction | [14] |
Table 2: Dissociation Constants (Kd) for Human Glycyl-tRNA Synthetase Interactions
| Interacting Molecule | Value | Method | Reference |
| Fragment of IRES I | 0.45 ± 0.04 µM | Surface Plasmon Resonance | [13] |
| Mutant GlyRS (L129P) with IRES I | 0.51 ± 0.05 µM | Surface Plasmon Resonance | [13] |
| Mutant GlyRS (G240R) with IRES I | 0.48 ± 0.04 µM | Surface Plasmon Resonance | [13] |
| tRNACys (for CysRS) | 3 µM (kinetic Kd) | Transient-state kinetics | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of Glycyl-tRNA synthetase.
Aminoacylation Assay (Radiolabel Method)
This assay measures the ability of GlyRS to attach radiolabeled glycine to its cognate tRNA.
Materials:
-
Purified human Glycyl-tRNA synthetase
-
In vitro transcribed or purified human tRNAGly
-
[3H]-Glycine or [14C]-Glycine
-
ATP, MgCl2, DTT, Tris-HCl buffer (pH 7.5)
-
Inorganic pyrophosphatase
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, inorganic pyrophosphatase, and [3H]-Glycine.
-
Enzyme and tRNA Addition: Add purified tRNAGly to the reaction mixture.
-
Initiation: Initiate the reaction by adding a known concentration of purified GlyRS. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction at 37°C. Take aliquots at various time points (e.g., 0, 1, 2, 5, 10, 15 minutes).
-
Quenching and Precipitation: Spot each aliquot onto a glass fiber filter presoaked in cold 5% TCA. This stops the reaction and precipitates the tRNA and any attached radiolabeled glycine.
-
Washing: Wash the filters multiple times with cold 5% TCA to remove unincorporated [3H]-Glycine, followed by a final wash with ethanol.
-
Scintillation Counting: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is proportional to the amount of glycyl-tRNAGly formed. Plot the counts per minute (CPM) against time to determine the initial reaction velocity. Kinetic parameters (Km and kcat) can be determined by varying the concentrations of glycine, ATP, or tRNAGly and fitting the data to the Michaelis-Menten equation[16][17].
ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction: the formation of the aminoacyl-adenylate intermediate.
Materials:
-
Purified Glycyl-tRNA synthetase
-
Glycine
-
ATP, MgCl2, Tris-HCl buffer (pH 7.5)
-
[32P]-Pyrophosphate ([32P]PPi) or γ-[32P]ATP
-
Activated charcoal
-
Sodium pyrophosphate (unlabeled)
-
Perchloric acid
-
Filters and scintillation counter
Protocol (using γ-[32P]ATP):
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, unlabeled PPi, glycine, and γ-[32P]ATP.
-
Initiation: Start the reaction by adding GlyRS.
-
Incubation and Quenching: Incubate at 37°C. At different time points, take aliquots and quench the reaction by adding them to a solution of activated charcoal in perchloric acid. The charcoal binds the radiolabeled ATP but not the released [32P]PPi.
-
Washing: Wash the charcoal pellet multiple times with water or a suitable buffer to remove any unbound [32P]PPi.
-
Measurement: Measure the radioactivity remaining in the supernatant (representing the [32P]PPi formed) or in the charcoal pellet (representing the unreacted γ-[32P]ATP) using a scintillation counter.
-
Analysis: The rate of [32P]PPi formation is proportional to the rate of the amino acid activation step[18][19][20].
Co-Immunoprecipitation (Co-IP)
This technique is used to identify proteins that interact with GlyRS in a cellular context.
Materials:
-
Cells expressing tagged (e.g., FLAG, Myc, or HA) or endogenous GlyRS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody specific to the tag or to endogenous GlyRS
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis: Lyse the cells in a cold lysis buffer to release the proteins while maintaining protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads and a control IgG to remove proteins that non-specifically bind to the beads or the antibody.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the antibody specific to GlyRS (or its tag) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry to identify novel interacting proteins[21][22][23][24][25].
Yeast Complementation Assay
This assay is used to assess the functional consequences of GARS1 mutations.
Materials:
-
Saccharomyces cerevisiae strain with a deletion or conditional mutation in the endogenous GlyRS gene (GRS1)
-
Yeast expression vectors (e.g., pYES-DEST52)
-
Plasmids containing wild-type human GARS1 and various mutant GARS1 cDNAs
-
Yeast transformation reagents
-
Appropriate yeast growth media (e.g., synthetic complete media with and without specific nutrients, and with different carbon sources like glucose or galactose to regulate expression)
Protocol:
-
Yeast Strain: Use a yeast strain where the endogenous GRS1 is essential for viability under the experimental conditions.
-
Transformation: Transform the yeast strain with plasmids expressing either wild-type human GARS1, a mutant GARS1, or an empty vector as a control.
-
Selection and Growth Assay: Plate the transformed yeast cells on selective media that requires the function of the expressed human GlyRS for growth. For example, if using a temperature-sensitive yeast mutant, plate the cells at the restrictive temperature.
-
Phenotypic Analysis: Assess the growth of the yeast colonies. The ability of a mutant human GlyRS to rescue the growth defect of the yeast mutant indicates that the mutation does not completely abolish the canonical function of the enzyme. A failure to rescue, or reduced growth, suggests a loss-of-function effect of the mutation[4][5][26][27]. Growth can be quantified by spotting serial dilutions of yeast cultures onto the plates.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving Glycyl-tRNA synthetase.
Caption: Canonical function of Glycyl-tRNA synthetase.
Caption: Role of mutant GlyRS in CMT2D signaling.
Caption: GlyRS signaling in mesenchymal stem cells.
Caption: Co-Immunoprecipitation experimental workflow.
Conclusion
Glycyl-tRNA synthetase, an enzyme fundamental to life, is increasingly recognized for its functional versatility. While its canonical role in protein synthesis remains its most critical function, the discovery of its non-canonical activities has opened new avenues of research and therapeutic exploration. The involvement of mutant GlyRS in the pathogenesis of Charcot-Marie-Tooth disease highlights the importance of understanding its extracellular signaling functions. Furthermore, its ability to modulate the behavior of mesenchymal stem cells suggests potential applications in regenerative medicine. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted nature of this essential enzyme and to explore its potential as a therapeutic target. The continued elucidation of the complex roles of Glycyl-tRNA synthetase will undoubtedly provide deeper insights into cellular regulation in both health and disease.
References
- 1. Glycyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycyl-tRNA Synthetase [aars.online]
- 3. Functional Analyses of Glycyl-tRNA Synthetase Mutations Suggest a Key Role for tRNA-Charging Enzymes in Peripheral Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yeast models for Charcot‐Marie‐Tooth disease‐causing aminoacyl‐tRNA synthetase alleles reveal the cellular basis of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allele-specific RNA interference prevents neuropathy in Charcot-Marie-Tooth disease type 2D mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Charcot–Marie–Tooth disease - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The key regulatory roles of the PI3K/Akt signaling pathway in the functionalities of mesenchymal stem cells and applications in tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PI3K/Akt Signalling Pathway Plays Essential Roles in Mesenchymal Stem Cells | Semantic Scholar [semanticscholar.org]
- 10. TNFα and IFNγ rapidly activate PI3K-AKT signaling to drive glycolysis that confers mesenchymal stem cells enhanced anti-inflammatory property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imedpub.com [imedpub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic Quality Control of Anticodon Recognition by A Eukaryotic Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic characterization of amino acid activation by aminoacyl‐tRNA synthetases using radiolabelled γ‐[32 P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kinetic characterization of amino acid activation by aminoacyl-tRNA synthetases using radiolabelled γ-[32P]ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tRNA Synthetase Research [scripps.edu]
- 22. assaygenie.com [assaygenie.com]
- 23. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 24. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 25. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Yeast models for Charcot-Marie-Tooth disease-causing aminoacyl-tRNA synthetase alleles reveal the cellular basis of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Pivotal Role of Glycyl-tRNA Synthetase (GlyRS) in Protein Translation and Beyond: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the canonical and non-canonical functions of Glycyl-tRNA Synthetase (GlyRS), detailing its enzymatic activity, involvement in disease, and potential as a therapeutic target.
Abstract
Glycyl-tRNA synthetase (GlyRS), encoded by the GARS1 gene, is a ubiquitously expressed enzyme fundamental to the fidelity of protein synthesis. As a member of the class II aminoacyl-tRNA synthetases (aaRSs), its primary role is to catalyze the specific attachment of glycine (B1666218) to its cognate tRNA, an essential step in translating the genetic code. Beyond this canonical function, emerging research has unveiled a surprising repertoire of non-translational activities, implicating GlyRS in a diverse range of cellular processes and disease states, including Charcot-Marie-Tooth (CMT) disease and various cancers. This technical guide provides a comprehensive overview of the core functions of GlyRS, presenting quantitative data on its enzymatic activity, detailed experimental protocols for its study, and a review of its non-canonical roles, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Canonical Function of GlyRS in Protein Translation
Protein synthesis, the process of translating messenger RNA (mRNA) into a polypeptide chain, relies on the precise pairing of amino acids with their corresponding transfer RNA (tRNA) molecules. This critical task is carried out by aminoacyl-tRNA synthetases (aaRSs)[1]. Glycyl-tRNA synthetase (GlyRS) is the enzyme responsible for ensuring that glycine, the smallest amino acid, is correctly incorporated into nascent polypeptide chains[2][3].
The aminoacylation reaction catalyzed by GlyRS occurs in a two-step process:
-
Amino Acid Activation: Glycine and ATP bind to the active site of GlyRS, leading to the formation of a glycyl-adenylate intermediate and the release of pyrophosphate (PPi).
-
Glycine + ATP ⇌ Glycyl-AMP + PPi
-
-
tRNA Charging: The activated glycyl moiety is then transferred from the adenylate to the 3'-hydroxyl group of the terminal adenosine (B11128) of its cognate tRNA (tRNAGly), releasing AMP.
-
Glycyl-AMP + tRNAGly ⇌ Glycyl-tRNAGly + AMP
-
This charged Glycyl-tRNAGly is then delivered to the ribosome, where it participates in peptide bond formation according to the genetic code. Unlike some other aaRSs, GlyRS lacks a distinct editing domain to correct misacylation. Instead, it achieves high fidelity through steric hindrance within its small amino acid binding pocket, which effectively excludes larger amino acids[2].
Eukaryotic GlyRS is a homodimeric enzyme, with each subunit containing a catalytic domain, an anticodon-binding domain, and additional domains that contribute to its function and regulation[1][2]. In contrast, most bacteria possess a heterotetrameric (α2β2) form of GlyRS[4].
Quantitative Analysis of GlyRS Activity
The enzymatic efficiency of GlyRS is characterized by its kinetic parameters, which provide a quantitative measure of its substrate affinity and catalytic turnover rate.
| Substrate | Organism | Enzyme Variant | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Temperature (°C) | Reference |
| tRNAGly | S. cerevisiae | GlyRS1 | 0.53 ± 0.08 | 0.36 ± 0.05 | 6.8 x 105 | 30 | [5] |
| tRNAGly | S. cerevisiae | GlyRS1 | 1.46 ± 0.19 | 0.37 ± 0.04 | 2.5 x 105 | 37 | [5] |
| tRNAGly | S. cerevisiae | GlyRS2 | 0.61 ± 0.08 | 0.06 ± 0.01 | 1.0 x 105 | 30 | [5] |
| tRNAGly | S. cerevisiae | GlyRS2 | 0.26 ± 0.04 | 0.07 ± 0.01 | 2.7 x 105 | 37 | [5] |
Table 1: Kinetic Parameters for Aminoacylation of tRNAGly by Saccharomyces cerevisiae GlyRS Variants. Each value was determined from a hyperbolic fit of three independent data sets.[5]
Expression Profile of GlyRS
GlyRS is a ubiquitously expressed enzyme, reflecting its essential role in protein synthesis in all cell types. However, expression levels can vary between tissues and in disease states.
| Tissue | RNA Expression (TPM) | Protein Expression |
| Adipose Tissue | High | High |
| Brain | High | High |
| Heart | High | High |
| Kidney | High | High |
| Liver | High | High |
| Lung | High | High |
| Muscle | High | High |
| Pancreas | High | High |
| Spleen | High | High |
Table 2: GARS1 mRNA and GlyRS Protein Expression in a Selection of Human Tissues. Data summarized from the Human Protein Atlas, which combines data from the HPA, GTEx, and FANTOM5 projects. Expression levels are generalized.
Analysis of data from The Cancer Genome Atlas (TCGA) indicates that GARS1 expression is altered in various cancers. For example, elevated GARS1 expression has been associated with poor survival and immune infiltration in hepatocellular carcinoma.
Non-Canonical Functions and Disease Implications
Beyond its housekeeping role in translation, GlyRS has been implicated in a growing number of non-canonical functions, often linked to human diseases. These functions are typically independent of its aminoacylation activity.
Charcot-Marie-Tooth Disease (CMT)
Dominant mutations in the GARS1 gene are a cause of Charcot-Marie-Tooth disease type 2D (CMT2D), a peripheral neuropathy characterized by progressive muscle weakness and atrophy. These mutations often lead to a gain-of-function toxicity rather than a loss of enzymatic activity. One of the key pathogenic mechanisms involves an aberrant interaction between mutant GlyRS and the transmembrane receptor Neuropilin-1 (Nrp1). This abnormal binding competitively inhibits the binding of Vascular Endothelial Growth Factor A (VEGF-A) to Nrp1, thereby disrupting pro-survival signaling pathways in motor neurons.
Another proposed mechanism in CMT involves an aberrant interaction between mutant GlyRS and histone deacetylase 6 (HDAC6), leading to decreased acetylation of α-tubulin and subsequent defects in axonal transport.
Cancer
GlyRS has also been identified as a potential therapeutic target in cancer. It has been shown to play a role in neddylation, a post-translational modification process critical for the activity of cullin-RING ligases, which are involved in protein degradation. GlyRS can protect the activated E2 neddylation enzyme, and its overexpression is associated with cancer progression[6].
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of GlyRS.
Purification of Recombinant Human GlyRS (His-tagged)
Materials:
-
E. coli cell pellet expressing N-terminal 6xHis-tagged human GlyRS
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, 1 mg/mL lysozyme (B549824)
-
Wash Buffer 1: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT
-
Wash Buffer 2: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 50 mM imidazole, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT
-
Dialysis Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol
-
Ni-NTA agarose (B213101) resin
Procedure:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Sonicate the cell suspension on ice to complete lysis.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Incubate the clarified supernatant with pre-equilibrated Ni-NTA agarose resin for 1-2 hours at 4°C with gentle rotation.
-
Load the slurry onto a chromatography column and collect the flow-through.
-
Wash the resin with 10 column volumes of Wash Buffer 1.
-
Wash the resin with 10 column volumes of Wash Buffer 2.
-
Elute the bound protein with 5-10 column volumes of Elution Buffer, collecting fractions.
-
Analyze the eluted fractions by SDS-PAGE to identify those containing purified GlyRS.
-
Pool the fractions containing pure GlyRS and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration, aliquot, and store at -80°C.
In Vitro Transcription of tRNAGly
Materials:
-
Linearized plasmid DNA containing the T7 promoter and human tRNAGly gene
-
T7 RNA Polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 22 mM MgCl2, 1 mM spermidine, 5 mM DTT)
-
DNase I
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol (B145695) and 3 M sodium acetate (B1210297) pH 5.2
-
Denaturing polyacrylamide gel (e.g., 10% with 8 M urea)
Procedure:
-
Set up the transcription reaction by combining the DNA template, NTPs, Transcription Buffer, and T7 RNA Polymerase.
-
Incubate at 37°C for 2-4 hours.
-
Add DNase I and incubate for a further 15-30 minutes to digest the DNA template.
-
Perform a phenol:chloroform extraction to remove proteins.
-
Precipitate the RNA from the aqueous phase by adding sodium acetate and ethanol, and incubate at -20°C.
-
Centrifuge to pellet the RNA, wash with 70% ethanol, and air dry.
-
Resuspend the RNA pellet in RNase-free water.
-
Purify the full-length tRNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Excise the band corresponding to the tRNA, elute the RNA from the gel slice, and precipitate as before.
-
Resuspend the purified tRNA in RNase-free water, quantify, and store at -80°C.
In Vitro Aminoacylation Assay (Radiolabel-based)
Materials:
-
Purified human GlyRS
-
In vitro transcribed human tRNAGly
-
[3H]-glycine
-
ATP, MgCl2, DTT
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
Trichloroacetic acid (TCA) (5% and 10%)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer, ATP, and varying concentrations of [3H]-glycine and tRNAGly.
-
Initiate the reaction by adding a known concentration of GlyRS.
-
Incubate the reaction at 37°C.
-
At various time points, pipette aliquots of the reaction mixture onto TCA-soaked glass fiber filters.
-
Immediately immerse the filters in ice-cold 10% TCA to precipitate the charged tRNA and stop the reaction.
-
Wash the filters three times with cold 5% TCA to remove unincorporated [3H]-glycine.
-
Wash the filters once with ethanol and allow them to dry completely.
-
Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of [3H]-glycine incorporated into tRNA over time to determine the reaction velocity.
-
Use this data to determine the kinetic parameters (KM and kcat) by fitting the initial rates to the Michaelis-Menten equation.
Co-Immunoprecipitation of GlyRS and Nrp1
Materials:
-
Cell lysate from cells co-expressing tagged GlyRS (e.g., FLAG-tag) and Nrp1
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Anti-FLAG antibody (or antibody against the tag on GlyRS)
-
Control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or low pH glycine buffer)
Procedure:
-
Lyse the cells in Co-IP Lysis Buffer and clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the anti-FLAG antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using Elution Buffer.
-
Analyze the eluates by SDS-PAGE and western blotting using antibodies against Nrp1 and the GlyRS tag to detect the co-immunoprecipitated proteins.
Analysis of VEGF Signaling Pathway Activation
Materials:
-
Neuronal cell line or primary neurons
-
Recombinant VEGF-A
-
Cell Lysis Buffer (as in Co-IP)
-
Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Culture neuronal cells to the desired confluency.
-
Serum-starve the cells for a few hours before treatment.
-
Treat the cells with VEGF-A for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells and collect the total protein lysate.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-VEGFR2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against the total (non-phosphorylated) form of the protein and a loading control (e.g., GAPDH or β-actin).
Conclusion
Glycyl-tRNA synthetase is an indispensable enzyme for the faithful execution of protein synthesis. Its catalytic mechanism ensures the accurate charging of tRNAGly with glycine, a fundamental process for all life. The discovery of its non-canonical roles has opened new avenues of research, revealing its involvement in complex signaling pathways and the pathogenesis of human diseases such as Charcot-Marie-Tooth disease and cancer. The aberrant interactions of mutant GlyRS with proteins like Nrp1 and HDAC6 highlight the potential for developing novel therapeutic strategies that target these specific gain-of-function toxicities. A thorough understanding of both the canonical and non-canonical functions of GlyRS, facilitated by the experimental approaches detailed in this guide, is crucial for advancing our knowledge of this multifaceted enzyme and for the development of innovative treatments for associated disorders.
References
- 1. Cocrystal Structures of Glycyl-tRNA Synthetase in Complex with tRNA Suggest Multiple Conformational States in Glycylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycyl-tRNA Synthetase [aars.online]
- 3. Glycyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycyl-tRNA Synthetase (Bacterial-like) [aars.online]
- 5. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Beyond the Code: A Technical Guide to the Non-Canonical Functions of Glycyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-tRNA synthetase (GARS) is a ubiquitously expressed, essential enzyme responsible for the canonical function of charging tRNA(Gly) with its cognate amino acid, glycine (B1666218), a fundamental step in protein biosynthesis.[1][2] This housekeeping enzyme, belonging to the class II family of aminoacyl-tRNA synthetases, exists as a homodimer and is crucial for maintaining translational fidelity.[1] The human GARS protein is comprised of 685 amino acids, organized into an N-terminal WHEP-TRS domain, a catalytic core, and a C-terminal anticodon-binding domain. While its role in protein synthesis is well-established, a growing body of evidence has unveiled a surprising repertoire of non-canonical functions for GARS, extending far beyond its classical enzymatic activity. These non-translational roles have implicated GARS in a variety of cellular processes and linked its dysfunction to human diseases, most notably Charcot-Marie-Tooth (CMT) disease and various cancers.[3][4][5]
This technical guide provides an in-depth exploration of the non-canonical functions of GARS, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways and experimental workflows involved.
Non-Canonical Functions of GARS in Human Disease
Charcot-Marie-Tooth Disease Type 2D (CMT2D)
CMT disease is one of the most common inherited neurological disorders, affecting approximately 1 in 2,500 people.[6] It is characterized by the progressive degeneration of peripheral motor and sensory axons, leading to muscle weakness, atrophy, and sensory loss.[6] Dominant mutations in the GARS gene are the cause of CMT type 2D (CMT2D).[1][7] Intriguingly, the disease pathology is not typically a result of a loss of the canonical tRNA charging function. In fact, many disease-causing mutations do not significantly impair this activity, suggesting a toxic gain-of-function mechanism is at play.[3][8]
Mutant GARS proteins are thought to acquire novel, detrimental activities that selectively affect the peripheral nervous system.[7] One of the leading hypotheses for this neurotoxicity involves the aberrant interaction of mutant GARS with other proteins. It has been proposed that certain GARS mutations expose new surfaces on the protein, leading to inappropriate protein-protein interactions.[7]
A key non-canonical function of mutant GARS in the context of CMT2D involves its interference with crucial signaling pathways. Evidence suggests that mutant GARS can aberrantly bind to neuropilin 1 (Nrp1), a transmembrane receptor, which disrupts the normal binding of vascular endothelial growth factor (VEGF) to Nrp1.[1] This interference with VEGF signaling is believed to contribute to the neuropathy observed in CMT2D.[1] Furthermore, some GARS mutations have been shown to cause the protein to mislocalize within neuronal cells, which could contribute to disease pathogenesis by preventing the protein from reaching its site of action or by causing it to accumulate in inappropriate cellular compartments.[9]
Recent studies using high-resolution ribosome profiling have revealed another layer of complexity in the mechanism of CMT2D. These studies have shown that CMT-causing GARS mutants can deplete the available pool of glycyl-tRNA(Gly), leading to ribosome stalling at glycine codons.[3] This stalling not only inhibits the elongation phase of translation but also triggers a broader stress response that represses translation initiation.[3]
The non-canonical activities of GARS are not limited to intracellular events. Research has shown that GARS can be secreted from cells, and this secretion appears to be enhanced for some CMT2D-associated mutants.[7] In a Drosophila model of CMT2D, mutant human GARS expressed in muscle tissue was found to be secreted and subsequently bind to the neuronal membrane, suggesting a non-cell autonomous mechanism of toxicity.[7] This extracellular activity of mutant GARS could contribute to the pathology by disrupting the neuromuscular junction.[7]
GARS in Cancer
Beyond its role in neurodegenerative disease, emerging evidence points to a significant role for GARS in the development and progression of various cancers. GARS has been identified as a potential oncogene, with its expression being elevated in several types of tumors, including breast, bladder, prostate, and hepatocellular carcinoma.[4][10][11][12] High GARS expression is often correlated with a poor prognosis for cancer patients.[4][10]
The non-canonical functions of GARS in cancer appear to be multifaceted. In breast cancer, GARS has been shown to promote cell cycle progression, migration, and invasion by regulating the AKT/mTOR signaling pathway.[10][13] Similarly, in prostate cancer, knockdown of GARS expression has been found to reduce cell migration and invasion.[4][11] Gene set enrichment analysis in prostate cancer has revealed that GARS expression is positively correlated with biological processes involved in cellular proliferation.[14]
The role of GARS in the tumor microenvironment is also an active area of investigation. Studies have shown that GARS expression is linked to immune-related signaling pathways and is correlated with the infiltration of various immune cells into the tumor.[13] This suggests that GARS may play a role in modulating the anti-tumor immune response.[13]
Quantitative Data on GARS Mutations
The following tables summarize quantitative data on the effects of specific GARS mutations on its enzymatic activity and protein levels, as reported in the literature.
| GARS Mutation | Organism/System | Age | Effect on Aminoacylation Activity | Reference |
| C201R (heterozygous) | Mouse (brain homogenate) | 15 days | No significant difference from wild-type | [15] |
| C201R (heterozygous) | Mouse (brain homogenate) | 3 months | No significant difference from wild-type | [15] |
| C201R (homozygous) | Mouse (brain homogenate) | 15 days | Reduced by 60% compared to wild-type (p=0.01) | [15][16] |
| P234KY | In vitro | - | Fully active | [16] |
| E71G | In vitro (tritiated glycine) | - | Active | [16] |
| P234KY | In vitro (tritiated glycine) | - | Active | [16] |
| D500N | In vitro (tritiated glycine) | - | Active | [16] |
| S581L | In vitro (tritiated glycine) | - | Active | [16] |
| L129P | In vitro (tritiated glycine) | - | Inactive | [16] |
| G240R | In vitro (tritiated glycine) | - | Inactive | [16] |
| G526R | In vitro (tritiated glycine) | - | Inactive | [16] |
| GARS Mutation | Organism/System | Age | Effect on GARS Protein Levels (normalized to β-actin) | Reference |
| C201R (heterozygous) | Mouse (brain homogenate) | 15 days | 3.8-fold increase compared to wild-type (p=0.014) | [15] |
| C201R (homozygous) | Mouse (brain homogenate) | 15 days | 8.2-fold increase compared to wild-type (p=0.034) | [15] |
| C201R (heterozygous) | Mouse (brain homogenate) | 3 months | No significant difference from wild-type | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the non-canonical functions of GARS.
Aminoacylation Assay
This assay measures the canonical tRNA-charging activity of GARS.
Principle: The enzymatic activity of GARS is quantified by measuring the amount of radiolabeled glycine that is attached to its cognate tRNA.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl₂, 10 mM DTT), BSA, ATP, the specific tRNA, and a radiolabeled amino acid (e.g., [³H]-glycine).[17]
-
Enzyme Addition: Initiate the reaction by adding the purified GARS enzyme (wild-type or mutant) to the reaction mixture.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.[17]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., a solution containing 30 mM NaOAc pH 5.0 and 8 M urea).[18]
-
Precipitation and Washing: Spot aliquots of the quenched reaction onto filter pads, and precipitate the charged tRNA using trichloroacetic acid (TCA).[18] Wash the filters to remove unincorporated radiolabeled amino acid.
-
Quantification: Measure the radioactivity on the filter pads using a scintillation counter to determine the amount of charged tRNA.[18]
Co-Immunoprecipitation (Co-IP)
This technique is used to identify protein-protein interactions.
Principle: An antibody specific to a "bait" protein (e.g., GARS) is used to pull down the bait protein and any interacting "prey" proteins from a cell lysate.
Protocol:
-
Cell Lysis: Lyse cells expressing the proteins of interest using a suitable lysis buffer (e.g., RIPA buffer) to release the proteins while maintaining their interactions.[1]
-
Pre-clearing Lysate: Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.[3]
-
Immunoprecipitation: Add a primary antibody specific to the bait protein to the pre-cleared lysate and incubate to allow the antibody to bind to the protein.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.[19]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies specific to the bait and potential prey proteins, or by mass spectrometry to identify unknown interacting partners.[11]
Yeast Complementation Assay
This assay assesses the functional consequences of mutations in a protein.
Principle: A yeast strain lacking the gene of interest is transformed with a plasmid expressing either the wild-type or a mutant version of the protein. The ability of the mutant protein to rescue the lethal or growth-defective phenotype of the yeast strain is then assessed.
Protocol:
-
Yeast Strain: Use a yeast strain with a deletion of the endogenous gene of interest.
-
Plasmid Construction: Clone the cDNAs for the wild-type and mutant proteins into a yeast expression vector.
-
Yeast Transformation: Transform the yeast strain with the expression plasmids.
-
Growth Assay: Plate the transformed yeast cells on selective media and assess their growth.[20] Functional differences are observed by comparing the growth of yeast expressing the mutant protein to those expressing the wild-type protein.[20]
Ribosome Profiling (Ribo-Seq)
This technique provides a snapshot of the proteins being actively synthesized in a cell.
Principle: Ribosome-protected mRNA fragments (footprints) are isolated and sequenced to determine the positions of ribosomes on mRNAs throughout the transcriptome.
Protocol:
-
Translation Inhibition: Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
-
Cell Lysis and Nuclease Treatment: Lyse the cells and treat the lysate with a nuclease to digest mRNA that is not protected by ribosomes.[7]
-
Ribosome Isolation: Isolate the ribosome-mRNA complexes.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).
-
Library Preparation and Sequencing: Prepare a cDNA library from the footprints and perform high-throughput sequencing.[6]
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the ribosome positions and quantify translation.[6]
Cell Migration and Invasion Assays
These assays are used to assess the migratory and invasive potential of cells.
Principle: Cells are seeded in the upper chamber of a transwell insert, and their movement towards a chemoattractant in the lower chamber is measured. For invasion assays, the insert is coated with an extracellular matrix (ECM) barrier.
Protocol:
-
Cell Preparation: Culture cells to the desired confluency and then starve them in serum-free medium.[21][22]
-
Transwell Setup: For invasion assays, coat the transwell inserts with an ECM matrix (e.g., Matrigel).[23]
-
Cell Seeding: Seed the starved cells in the upper chamber of the transwell inserts in serum-free medium.[23]
-
Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.[23]
-
Incubation: Incubate the plate to allow for cell migration or invasion.[23]
-
Quantification: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have moved to the lower surface of the membrane.[23] Count the stained cells under a microscope or quantify the stain after extraction.
Signaling Pathways Involving GARS
Aberrant GARS-Nrp1-VEGF Signaling in CMT2D
Mutant GARS can disrupt the normal VEGF signaling pathway, which is crucial for neuronal health.
GARS-Mediated Activation of the PI3K/AKT/mTOR Pathway in Cancer
In cancer cells, elevated GARS expression can lead to the activation of the PI3K/AKT/mTOR pathway, promoting cell growth, proliferation, and survival.
Conclusion
The study of glycyl-tRNA synthetase has evolved from its well-defined role in protein synthesis to encompass a complex and expanding landscape of non-canonical functions. Its involvement in devastating neurodegenerative diseases like Charcot-Marie-Tooth disease and its emerging role as an oncogene in various cancers highlight the critical importance of understanding these alternative activities. The toxic gain-of-function mechanisms in CMT2D and the pro-proliferative signaling in cancer present novel avenues for therapeutic intervention. The experimental approaches detailed in this guide provide a robust framework for researchers to further dissect the molecular mechanisms underlying the non-canonical functions of GARS. As our understanding of these multifaceted roles deepens, so too will the potential to develop targeted therapies for the diseases in which GARS plays a pivotal, and often detrimental, non-canonical role.
References
- 1. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 2. Genome-wide Protein-protein Interaction Screening by Protein-fragment Complementation Assay (PCA) in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. sartorius.com [sartorius.com]
- 5. Preparation of aminoacyl-tRNA for peptide formation assay [bio-protocol.org]
- 6. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functional Analyses of Glycyl-tRNA Synthetase Mutations Suggest a Key Role for tRNA-Charging Enzymes in Peripheral Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. youtube.com [youtube.com]
- 13. nxtgnt.ugent.be [nxtgnt.ugent.be]
- 14. portlandpress.com [portlandpress.com]
- 15. An ENU-induced mutation in mouse glycyl-tRNA synthetase (GARS) causes peripheral sensory and motor phenotypes creating a model of Charcot-Marie-Tooth type 2D peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GARS axonopathy: not every neuron's cup of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. Yeast Complementation Assays Demonstrating the Importance of the Affinity Tag Position in Membrane Protein Purification, as Exemplified by HpUreI, the pH‐Gated Urea Channel of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 21. content.abcam.com [content.abcam.com]
- 22. content.abcam.com [content.abcam.com]
- 23. snapcyte.com [snapcyte.com]
An In-depth Technical Guide to Glycyl-tRNA Synthetase (GlyRS) Structure and Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-tRNA synthetase (GlyRS) is a vital enzyme in protein synthesis, responsible for the specific attachment of glycine (B1666218) to its cognate tRNA (tRNAGly). This crucial function ensures the fidelity of the genetic code during translation.[1][2] Beyond its canonical role, GlyRS has been implicated in various non-canonical functions and is linked to human diseases, notably Charcot-Marie-Tooth (CMT) disease, making it a subject of intense research and a potential target for drug development.[3][4][5][6] This guide provides a comprehensive overview of the structural architecture and domain organization of GlyRS, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Glycyl-tRNA synthetase is unique among aminoacyl-tRNA synthetases (aaRS) as it exists in two distinct quaternary structures: a homodimeric (α2) form, typically found in eukaryotes, archaea, and some bacteria, and a heterotetrameric (α2β2) form, prevalent in most bacteria and chloroplasts.[1][7][8] These two types of GlyRS are phylogenetically distinct and exhibit significant differences in their domain organization and tRNA recognition mechanisms.[7][9]
Classification and General Structure
GlyRS belongs to the Class II family of aminoacyl-tRNA synthetases, which are characterized by a catalytic domain composed of a central antiparallel β-sheet flanked by α-helices.[1][7][10] Class II synthetases are further distinguished by three conserved sequence motifs.[11][12] GlyRS is further sub-classified based on its quaternary structure. The α2 homodimeric form is categorized under subclass IIa, while the α2β2 heterotetrameric form is placed in subclass IIc.[7][13]
Domain Architecture of α2 Homodimeric GlyRS (Eukaryotic-like)
The eukaryotic-like GlyRS is a homodimer where each subunit consists of several distinct domains. The crystal structure of human GlyRS has provided significant insights into its architecture.[8][14][15]
-
Catalytic Domain: This is the core functional domain responsible for the two-step aminoacylation reaction: the activation of glycine with ATP to form a glycyl-adenylate intermediate, and the subsequent transfer of the glycyl moiety to the 3'-end of tRNAGly.[7] This domain contains the conserved motifs 2 and 3 that are crucial for ATP and glycine binding.[8][9] Motif 1 is involved in the dimer interface.[8][12]
-
Anticodon-Binding Domain (ABD): Located at the C-terminus, this domain is responsible for recognizing the anticodon of tRNAGly, a key determinant for substrate specificity.[1][9][11] The structure of this domain in α2 GlyRS is homologous to that of histidyl-tRNA synthetase (HisRS).[16]
-
WHEP-TRS Domain: This N-terminal domain is found in several human aaRSs. In human GlyRS, this domain is flexible and has been implicated in non-canonical functions, including interactions with other proteins and potential roles in signaling pathways.[8][14]
-
Insertion Domains: Human GlyRS contains specific insertion modules that are not present in the bacterial heterotetrameric form.[8][9] These insertions are thought to play roles in tRNA binding and recognition.[8][14][17] For instance, Insertion 1 is proposed to interact with the minor groove of the tRNAGly acceptor stem.[8]
Domain Architecture of α2β2 Heterotetrameric GlyRS (Bacterial-like)
The bacterial-like GlyRS has a more complex α2β2 heterotetrameric structure.[7][18] The α and β subunits are encoded by separate genes, and both are essential for enzymatic activity.[12][18] In some bacteria and plastids, the α and β subunits are fused into a single polypeptide, forming an (αβ)2 dimeric structure.[10][19][20]
-
α-Subunit: This subunit contains the catalytic domain with the three signature motifs of class II aaRSs.[12] However, the isolated α-subunit has little to no catalytic activity, indicating the necessity of the β-subunit for proper function.[7][12]
-
β-Subunit: The larger β-subunit is multi-domained and is primarily responsible for tRNA binding and recognition.[16][18] Its domains include:
-
CCA-adding-like domain (CLD): Located at the N-terminus.[10][21]
-
HD hydrolase-like domain (HLD): This domain shows structural similarity to a superfamily of hydrolases.[10][22]
-
Anticodon-binding domain (ABD): This domain in the β-subunit is structurally distinct from the ABD of the α2 GlyRS and is homologous to the ABD of some class I aaRSs.[10][18] It recognizes the anticodon of tRNAGly.[22]
-
Quantitative Data Summary
The following tables summarize key quantitative data for Glycyl-tRNA synthetase from various organisms.
| Organism/Enzyme | Quaternary Structure | Molecular Weight (kDa) | Residue Count (per subunit) | PDB ID |
| Homo sapiens (Human) | α2 homodimer | ~150 (dimer) | 685 | --INVALID-LINK--[15] |
| Thermus thermophilus | α2 homodimer | 115 (dimer) | ~500 | --INVALID-LINK--[11][23] |
| Escherichia coli | α2β2 heterotetramer | ~200 (tetramer) | α: ~300, β: ~600 | --INVALID-LINK--[24] |
| Oryza sativa (chloroplast) | (αβ)2 dimer | 281.91 (dimer with tRNA) | ~1100 (fused αβ) | --INVALID-LINK--, --INVALID-LINK--[20][25] |
| Recombinant Human GARS (fragment) | Monomer | 30 | 270 (aa 43-289) | N/A[26] |
| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Temperature (°C) |
| Saccharomyces cerevisiae GlyRS1 | tRNAGly | 0.53 ± 0.08 | 0.36 ± 0.05 | 6.8 x 105 | 30 |
| Saccharomyces cerevisiae GlyRS1 | tRNAGly | 1.46 ± 0.19 | 0.37 ± 0.04 | 2.5 x 105 | 37 |
| Saccharomyces cerevisiae GlyRS2 | tRNAGly | 0.61 ± 0.08 | 0.06 ± 0.01 | 1.0 x 105 | 30 |
| Saccharomyces cerevisiae GlyRS2 | tRNAGly | 0.26 ± 0.04 | 0.07 ± 0.01 | 2.7 x 105 | 37 |
Note: Kinetic parameters can vary significantly based on experimental conditions.[27]
Key Signaling Pathways and Logical Relationships
Mutations in the human GARS gene, which encodes GlyRS, are a cause of Charcot-Marie-Tooth disease type 2D (CMT2D), a hereditary peripheral neuropathy.[3][4] The pathology is not due to a loss of the canonical aminoacylation function but rather a neomorphic (gain-of-function) activity of the mutant GlyRS protein.[3][5][6]
Two primary aberrant interactions of mutant GlyRS have been identified:
-
Interaction with Neuropilin-1 (Nrp1): Mutant GlyRS binds to the Nrp1 receptor, competing with its natural ligand, Vascular Endothelial Growth Factor (VEGF).[3][6] This interference disrupts the VEGF/Nrp1 signaling pathway, which is crucial for motor neuron survival.[3][4]
-
Interaction with HDAC6: Some GlyRS mutants aberrantly interact with Histone Deacetylase 6 (HDAC6), stimulating its deacetylase activity on α-tubulin.[28] This leads to decreased α-tubulin acetylation, which in turn impairs axonal transport, a key factor in the length-dependent axonal degeneration seen in CMT.[28]
Experimental Protocols
The structural and functional characterization of GlyRS relies on a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
X-ray Crystallography for Structure Determination
This technique has been pivotal in resolving the atomic-level structures of both α2 and α2β2 GlyRS.[11][12][14][23]
Methodology:
-
Cloning, Expression, and Purification: The gene encoding the target GlyRS is cloned into an expression vector (e.g., pET vectors for E. coli expression). The protein is overexpressed in a suitable host like E. coli BL21(DE3). Purification is typically achieved through a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography, to obtain a homogenous protein sample.
-
Crystallization: The purified GlyRS, at a high concentration (e.g., 2-10 mg/ml), is mixed with a crystallization solution containing a precipitant (e.g., polyethylene (B3416737) glycol), buffer, and salts.[23] The vapor diffusion method (hanging or sitting drop) is commonly used.[23] Crystals are grown under controlled temperature conditions (e.g., 4°C or 15°C).[23] For complex structures, the protein is co-crystallized with substrates (glycine, ATP analogs like AMPPNP) or tRNA.[14][29]
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved using methods like multiple isomorphous replacement or molecular replacement, using a known homologous structure as a model.[23] The initial model is then refined against the experimental diffraction data to produce the final atomic model.
Cryo-Electron Microscopy (Cryo-EM) for Large Complex Structure Determination
Cryo-EM is particularly useful for determining the structure of large and flexible complexes, such as GlyRS bound to tRNA.[10][19][30]
Methodology:
-
Sample Preparation: A purified and concentrated sample of the GlyRS-tRNA complex is applied to an EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.
-
Data Acquisition: The vitrified sample is imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of images (micrographs) of the randomly oriented particles are collected.
-
Image Processing and 3D Reconstruction: Individual particle images are picked from the micrographs. These 2D images are then aligned and classified. A 3D map of the complex is reconstructed from the 2D class averages.
-
Model Building and Refinement: An initial atomic model, often predicted using software like AlphaFold2 or from a homologous crystal structure, is fitted into the cryo-EM density map.[10] The model is then refined to best fit the map, resulting in a high-resolution structure of the complex.[10]
Enzyme Kinetics Assay (Aminoacylation Assay)
This assay measures the catalytic efficiency of GlyRS in charging tRNAGly with glycine.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), ATP, MgCl2, radiolabeled [3H]-glycine, purified tRNAGly, and the purified GlyRS enzyme.
-
Reaction Incubation: The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 30°C or 37°C).[27] Aliquots are taken at various time points.
-
Precipitation and Scintillation Counting: The reaction in each aliquot is quenched by spotting it onto a filter paper disc and immediately immersing it in cold trichloroacetic acid (TCA). This precipitates the tRNA and any attached radiolabeled glycine. The unincorporated [3H]-glycine is washed away. The radioactivity on the filter discs, corresponding to the amount of glycyl-tRNAGly formed, is measured using a scintillation counter.
-
Data Analysis: The initial reaction velocities are determined at varying substrate (tRNAGly) concentrations. The kinetic parameters KM and kcat are then calculated by fitting the data to the Michaelis-Menten equation.[31][32]
Conclusion
Glycyl-tRNA synthetase presents a fascinating case of structural and functional diversity within the aminoacyl-tRNA synthetase family. Its distinct α2 and α2β2 architectures reflect different evolutionary paths to achieve the same fundamental function. The detailed understanding of its domain structure is not only crucial for deciphering the mechanisms of protein synthesis but also provides a structural basis for its involvement in human diseases like CMT. The methodologies described herein are fundamental to ongoing research aimed at elucidating the intricate functions of GlyRS and exploring its potential as a therapeutic target. This guide serves as a foundational resource for professionals engaged in these research and development endeavors.
References
- 1. Glycyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine—tRNA ligase - Wikipedia [en.wikipedia.org]
- 3. CMT2D neuropathy is linked to the neomorphic binding activity of glycyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Charcot–Marie–Tooth disease - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. CMT2D neuropathy is linked to the neomorphic binding activity of glycyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insights into the Polyphyletic Origins of Glycyl tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cocrystal Structures of Glycyl-tRNA Synthetase in Complex with tRNA Suggest Multiple Conformational States in Glycylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycyl-tRNA Synthetase [aars.online]
- 10. Structural basis of a two-step tRNA recognition mechanism for plastid glycyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of glycyl-tRNA synthetase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-shaped structure of bacterial heterotetrameric tRNA synthetase suggests cryptic prokaryote functions and a rationale for synthetase classifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Class II AARS [aars.online]
- 14. Crystal Structure of the Wild-Type Human GlyRS Bound with tRNA(Gly) in a Productive Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. rcsb.org [rcsb.org]
- 18. Glycyl-tRNA Synthetase (Bacterial-like) [aars.online]
- 19. EMDB-34427: Cryo-EM structure of Oryza sativa plastid glycyl-tRNA synthetase ... - Yorodumi [pdbj.org]
- 20. 8h1c - Cryo-EM structure of Oryza sativa plastid glycyl-tRNA synthetase in complex with two tRNAs (one in tRNA binding state and the other in tRNA locked state) - Summary - Protein Data Bank Japan [pdbj.org]
- 21. academic.oup.com [academic.oup.com]
- 22. The binding mode of orphan glycyl-tRNA synthetase with tRNA supports the synthetase classification and reveals large domain movements - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Crystallisation of the glycyl-tRNA synthetase from Thermus thermophilus and initial crystallographic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rcsb.org [rcsb.org]
- 25. rcsb.org [rcsb.org]
- 26. raybiotech.com [raybiotech.com]
- 27. Item - Kinetic Parameters for Aminoacylation of tRNAGly by GlyRS1 and GlyRS2. - Public Library of Science - Figshare [plos.figshare.com]
- 28. Aberrant GlyRS-HDAC6 interaction linked to axonal transport deficits in Charcot-Marie-Tooth neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. EMDB < EMD-33238 [ebi.ac.uk]
- 31. researchgate.net [researchgate.net]
- 32. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Studying Protein Synthesis Inhibition Using GlyRS-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein synthesis is a fundamental cellular process and a key target for therapeutic intervention in various diseases, including cancer and infectious diseases. Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, the first and crucial step in protein translation. Glycyl-tRNA synthetase (GlyRS) is responsible for charging tRNA with glycine. Inhibition of GlyRS leads to a depletion of glycyl-tRNA, which in turn stalls ribosomes during translation, triggering cellular stress responses and inhibiting overall protein synthesis. This makes GlyRS a compelling target for the development of novel therapeutics and a valuable tool for studying the intricate mechanisms of protein synthesis and cellular responses to nutrient stress.
GlyRS-IN-1 is a novel inhibitor of glycyl-tRNA synthase.[1] While detailed public data on this compound is emerging, this document provides comprehensive protocols and application notes for studying protein synthesis inhibition using a GlyRS inhibitor, with this compound as a representative compound. The principles and methods described herein are broadly applicable to other GlyRS inhibitors such as Lycobetaine and Scutellarein.
Mechanism of Action of GlyRS Inhibitors
GlyRS inhibitors, including this compound, act by binding to the glycyl-tRNA synthetase, preventing it from charging tRNA molecules with glycine. This leads to an accumulation of uncharged tRNAGly within the cell. The increase in uncharged tRNAs is a sign of amino acid deprivation, which activates the General Control Nonderepressible 2 (GCN2) signaling pathway.[2] Activated GCN2 kinase phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis.[1][2] Concurrently, the reduction in charged tRNAs can also impact the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[3][4]
Figure 1: Mechanism of Action of this compound.
Quantitative Data on GlyRS Inhibitors
The following table summarizes the inhibitory activities of selected GlyRS inhibitors. This data is crucial for determining the appropriate concentration range for in vitro and in-cell assays.
| Inhibitor | Target | Assay Type | IC50/GI50 | Cell Line/System | Reference |
| Lycobetaine | GlyRS | Enzyme Inhibition | 0.11 ± 0.05 µM | Purified GlyRS | [5] |
| Scutellarein | GlyRS | Enzyme Inhibition | 2.22 ± 0.19 µM | Purified GlyRS | [5] |
| Glycylsulfamoyladenosine (GlySA) derivative | GlyRS | Growth Inhibition | 0.372–3.715 µM | NCI 60 Cancer Cell Panel | [6] |
Note: IC50 (half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biochemical function, while GI50 (half-maximal growth inhibition) measures the concentration that inhibits cell growth by 50%.
Experimental Protocols
Assessment of Global Protein Synthesis Inhibition: SUnSET Assay
The SUrface SEnsing of Translation (SUnSET) assay is a non-radioactive method to monitor global protein synthesis by detecting the incorporation of puromycin (B1679871), a structural analog of aminoacyl-tRNA, into nascent polypeptide chains.[7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (or other GlyRS inhibitor)
-
Puromycin (e.g., from Sigma-Aldrich)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Anti-puromycin antibody (e.g., from KeraFast, EQ0001)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 2, 4, 6 hours). Include a vehicle-treated control (e.g., DMSO).
-
15 minutes before the end of the treatment, add puromycin to the culture medium at a final concentration of 1-10 µM.[9]
-
After the 15-minute puromycin incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 13,000 x g for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Figure 2: SUnSET Assay Workflow.
Analysis of Translational Status: Polysome Profiling
Polysome profiling separates mRNAs based on the number of associated ribosomes using sucrose (B13894) density gradient centrifugation. A decrease in the polysome-to-monosome (P/M) ratio indicates a reduction in translation initiation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Cycloheximide (B1669411) (100 mg/mL stock in ethanol)
-
Ice-cold PBS with 100 µg/mL cycloheximide
-
Polysome lysis buffer
-
Sucrose solutions (e.g., 10% and 50% in gradient buffer)
-
Ultracentrifuge and appropriate tubes (e.g., SW41)
-
Gradient maker or careful layering
-
Fractionation system with a UV detector (254 nm)
-
RNA extraction kit (e.g., TRIzol)
Protocol:
-
Treat cells with this compound or vehicle as described for the SUnSET assay.
-
Five minutes before harvesting, add cycloheximide to the culture medium to a final concentration of 100 µg/mL to arrest ribosome translocation.[10]
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse the cells with ice-cold polysome lysis buffer.
-
Clarify the lysate by centrifugation.
-
Layer the supernatant onto a pre-formed 10-50% sucrose gradient.
-
Perform ultracentrifugation (e.g., 38,000 rpm in an SW41 rotor for 2.5 hours at 4°C).
-
Fractionate the gradient while continuously monitoring the absorbance at 254 nm.
-
Collect fractions and extract RNA for further analysis (e.g., RT-qPCR or RNA-seq) if desired.
-
Analyze the resulting profile to determine the polysome-to-monosome ratio.
Assessment of Cell Viability: CCK-8 Assay
It is crucial to distinguish between protein synthesis inhibition and general cytotoxicity. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for determining the number of viable cells.[11][12]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
CCK-8 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Add 10 µL of various concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.[6]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Monitoring GCN2 Pathway Activation: eIF2α Phosphorylation Assay
Activation of the GCN2 pathway can be monitored by detecting the phosphorylation of its downstream target, eIF2α, at Serine 51.
Materials:
-
Cells treated with this compound as described above
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total eIF2α
-
HRP-conjugated secondary antibodies
-
Western blotting reagents as described for the SUnSET assay
Protocol:
-
Prepare cell lysates from this compound-treated and control cells.
-
Perform Western blotting as described in the SUnSET protocol.
-
Probe one membrane with the anti-phospho-eIF2α antibody and another with the anti-total eIF2α antibody.
-
Alternatively, probe a single membrane for the phosphorylated form, then strip and re-probe for the total protein.
-
Quantify the band intensities and express the level of phosphorylated eIF2α as a ratio to total eIF2α.
Figure 3: Signaling Pathways Affected by GlyRS Inhibition.
Conclusion
Inhibitors of glycyl-tRNA synthetase, such as this compound, are powerful tools for dissecting the mechanisms of protein synthesis and the cellular responses to amino acid stress. The protocols outlined in these application notes provide a robust framework for characterizing the effects of GlyRS inhibitors on global protein synthesis, translational status, cell viability, and key signaling pathways. By employing these methods, researchers can gain valuable insights into the fundamental processes of life and potentially identify new therapeutic strategies for a range of human diseases.
References
- 1. The GCN2 eIF2α Kinase Is Required for Adaptation to Amino Acid Deprivation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Amino Acid Sensing via General Control Nonderepressible-2 Kinase and Immunological Programming [frontiersin.org]
- 3. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 7. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Puromycin metabolic incorporation assay [bio-protocol.org]
- 10. Polysome Profiling Analysis [bio-protocol.org]
- 11. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 12. bosterbio.com [bosterbio.com]
Application of Glycyl-tRNA Synthetase (GlyRS) Inhibitors in Virology: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of host cellular factors essential for viral replication represents a promising strategy in the development of novel antiviral therapeutics. One such target is the Glycyl-tRNA synthetase (GlyRS), a crucial enzyme in protein biosynthesis. Its role extends beyond its canonical function, influencing various cellular processes that can be hijacked by viruses. This document provides detailed application notes and protocols for the experimental use of GlyRS inhibitors in virological research, with a focus on influenza virus.
Introduction
Glycyl-tRNA synthetase (GlyRS) is a ubiquitously expressed enzyme responsible for the charging of glycine (B1666218) to its cognate tRNA, a fundamental step in protein synthesis.[1] Recent studies have highlighted the significance of GlyRS in the life cycle of certain viruses. For instance, GlyRS expression is significantly upregulated in cells infected with the influenza virus, and its inhibition leads to a marked reduction in viral replication.[2] This makes GlyRS a compelling target for the development of host-directed antiviral therapies. Furthermore, GlyRS has been shown to specifically bind to the Internal Ribosome Entry Site (IRES) of poliovirus, thereby activating translation initiation.[3][4]
This guide details the application of two identified GlyRS inhibitors, Lycobetaine and Scutellarein, in the context of influenza virus research.[2]
Quantitative Data on Antiviral Activity
The antiviral efficacy of GlyRS inhibitors is determined by quantifying the reduction in viral replication in the presence of the compound. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key parameters to assess the potency of these inhibitors.
Table 1: Antiviral Activity of Scutellarein against Influenza A Virus
| Influenza A Strain | Assay Method | IC50 / EC50 | Reference |
| Pandemic 2009 H1N1 | Plaque Reduction Assay | IC50 = 0.018 µM | [5] |
| Seasonal 2007 H1N1 | Plaque Reduction Assay | Not specified, but effective inhibition | [5] |
| H3N2 | Plaque Reduction Assay | IC50 = 27.4 µg/mL | [5] |
Note on Lycobetaine: While identified as a potent GlyRS inhibitor with significant anti-influenza activity, specific IC50 or EC50 values for Lycobetaine were not available in the reviewed literature.[2]
Signaling Pathway and Experimental Workflow
The inhibition of GlyRS is hypothesized to disrupt the host cellular environment, making it less conducive for viral replication. The precise signaling pathways modulated by GlyRS in the context of viral infection are still under investigation. However, its established role in protein synthesis and interaction with viral RNA elements suggests a multi-faceted mechanism of action.
Caption: Mechanism of GlyRS inhibitors in suppressing influenza virus replication.
The experimental workflow for identifying and validating GlyRS inhibitors with antiviral activity typically involves a multi-step process, from initial high-throughput screening to in-depth virological assays.
Caption: Experimental workflow for identifying and validating GlyRS inhibitors.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well plates.
-
Influenza virus stock of known titer (Plaque Forming Units/mL).
-
GlyRS inhibitor stock solution (e.g., Scutellarein in DMSO).
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Agarose (B213101) or methylcellulose (B11928114) for overlay.
-
Crystal violet staining solution.
-
Phosphate Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the GlyRS inhibitor in serum-free cell culture medium.
-
Virus Infection:
-
Wash the cell monolayers with PBS.
-
Incubate the cells with the diluted inhibitor for 1 hour at 37°C.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well) for 1 hour at 37°C.
-
-
Overlay:
-
Remove the virus inoculum.
-
Overlay the cells with a mixture of 2x cell culture medium and 1.2% agarose (or methylcellulose) containing the respective concentrations of the inhibitor.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with 4% paraformaldehyde for 1 hour.
-
Remove the overlay and stain the cells with 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each inhibitor concentration relative to the virus control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro GlyRS Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified GlyRS.
Materials:
-
Purified recombinant human GlyRS enzyme.
-
ATP, L-glycine, and tRNAGly.
-
Pyrophosphate detection reagent (e.g., malachite green-based).
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT).
-
GlyRS inhibitor stock solution.
-
384-well microplates.
-
Plate reader.
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing assay buffer, ATP, L-glycine, and tRNAGly.
-
Prepare serial dilutions of the GlyRS inhibitor in the assay buffer.
-
-
Enzyme Reaction:
-
Add the diluted inhibitor to the wells of a 384-well plate.
-
Add the purified GlyRS enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
-
Detection:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the pyrophosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
-
Data Analysis:
-
Calculate the percentage of GlyRS inhibition for each inhibitor concentration relative to the enzyme control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The inhibition of host GlyRS presents a viable and innovative approach for the development of broad-spectrum antiviral drugs. The data and protocols presented here provide a framework for researchers to explore the potential of GlyRS inhibitors in virology. Further investigation into the specific molecular mechanisms and the in vivo efficacy of these compounds is warranted to advance their therapeutic potential.
References
Protocol for Assessing GlyRS-IN-1 Effects on Cell Viability
Application Note
Introduction
Glycyl-tRNA synthetase (GlyRS) is a critical enzyme responsible for charging tRNA with glycine, an essential step in protein biosynthesis.[1] Beyond this canonical function, GlyRS has been implicated in other cellular processes, including the neddylation pathway, which is vital for cell cycle progression and cell proliferation.[2][3] Inhibition of GlyRS presents a promising therapeutic strategy for diseases characterized by rapid cell proliferation, such as cancer. GlyRS-IN-1 is an inhibitor of glycyl-tRNA synthase.[2][4][5] This document provides detailed protocols for assessing the effects of this compound on the viability of cancer cell lines. The provided methodologies cover the determination of the half-maximal inhibitory concentration (IC50) and the investigation of the apoptotic mechanism of action.
Principle
The central hypothesis is that by inhibiting GlyRS, this compound will disrupt protein synthesis and interfere with the neddylation pathway, leading to a reduction in cell viability and the induction of apoptosis in cancer cells. This protocol outlines methods to quantify the dose-dependent effects of this compound on cell viability using metabolic assays (MTT/Resazurin (B115843) and ATP-based assays) and to confirm the induction of apoptosis through the detection of key protein markers by western blotting.
Data Presentation
The quantitative data from cell viability assays should be summarized to determine the IC50 values of this compound in various cancer cell lines. The following table provides a template for presenting such data.
Table 1: IC50 Values of a Representative GlyRS Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | GlyRS Inhibitor (Example) | IC50 (µM) |
| LNCaP | Prostate Cancer | Glycylsulfamoyladenosine Derivative | 0.0015 - 27 |
| U2OS | Osteosarcoma | Compound 2 (LARS Inhibitor) | 66.8 |
| SKOV3 | Ovarian Cancer | Compound 2 (LARS Inhibitor) | - |
| EMT6 | Breast Cancer | Compound 2 (LARS Inhibitor) | 15 |
| 3T3 | Normal Fibroblasts | Compound 2 (LARS Inhibitor) | 30 |
Experimental Protocols
Materials and Reagents
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well and 6-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol 1: Cell Viability Assay (MTT/Resazurin)
This protocol determines the effect of this compound on cell metabolic activity.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and a no-treatment control.
-
Replace the medium in the wells with 100 µL of the prepared dilutions.
-
Incubate for 48-72 hours.
-
-
MTT/Resazurin Addition and Measurement:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight. Read absorbance at 570 nm.[9]
-
For Resazurin Assay: Add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Measure fluorescence with excitation at ~560 nm and emission at ~590 nm.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Cell Viability Assay (ATP-Based)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Follow steps 1 and 2 from Protocol 1.
-
ATP Measurement:
-
Equilibrate the 96-well plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of this compound concentration to determine the IC50 value.
-
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[7]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration and add Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Probe for a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Compare the levels of cleaved caspase-3 and cleaved PARP in treated versus untreated cells.
-
Visualizations
Caption: Experimental workflow for assessing the effects of this compound on cell viability.
Caption: Proposed signaling pathway of this compound leading to reduced cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound |CAS 112921-11-6|DC Chemicals [dcchemicals.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A human leucyl-tRNA synthetase as an anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibitor CAS No. 112921-11-6 - this compound Supplier [karebaybio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Glycyl-tRNA Synthetase (GlyRS) Inhibitors using GlyRS-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-tRNA Synthetase (GlyRS) is a crucial enzyme responsible for the accurate charging of glycine (B1666218) onto its cognate tRNA, a fundamental step in protein biosynthesis.[1] This canonical function makes it an attractive target for the development of novel antimicrobial and therapeutic agents. Furthermore, emerging research has unveiled non-canonical roles of GlyRS in various cellular processes, including signaling pathways that regulate cell growth and immune responses, broadening its relevance as a drug target.[2]
These application notes provide detailed protocols for high-throughput screening (HTS) of GlyRS inhibitors, utilizing GlyRS-IN-1 as a reference compound. The methodologies described are designed for efficiency and accuracy in identifying and characterizing novel inhibitors from large compound libraries.
Data Presentation: Performance of Known GlyRS Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for two experimentally validated GlyRS inhibitors, providing a benchmark for hit validation and comparison of newly discovered compounds.
| Compound | Assay Type | Target | IC50 (µM) |
| Lycobetaine | Enzyme Inhibition (ATP consumption) | Human GlyRS | 0.11 ± 0.05 |
| Scutellarein | Enzyme Inhibition (ATP consumption) | Human GlyRS | 2.22 ± 0.19 |
Signaling Pathways and Experimental Workflows
Glycyl-tRNA Synthetase (GlyRS) Catalytic Cycle
The canonical function of GlyRS involves a two-step reaction to attach glycine to its cognate tRNA. This process is central to protein synthesis.
Non-Canonical Signaling: GlyRS and mTORC1 Pathway
Beyond its role in translation, GlyRS can influence cell growth and metabolism through the mTORC1 signaling pathway. This non-canonical function presents an alternative avenue for therapeutic intervention.
High-Throughput Screening Workflow for GlyRS Inhibitors
A typical HTS campaign to identify GlyRS inhibitors involves several stages, from primary screening to hit validation and characterization.
Experimental Protocols
Protocol 1: ATP Depletion Assay for High-Throughput Screening of GlyRS Inhibitors
Principle: The aminoacylation reaction catalyzed by GlyRS consumes ATP. This assay measures the remaining ATP in the reaction mixture using a luciferase-luciferin-based system. A decrease in luminescence indicates GlyRS activity, and the inhibition of this activity by a compound results in a higher luminescence signal.
Materials:
-
Recombinant human Glycyl-tRNA Synthetase (GlyRS)
-
Glycine
-
ATP
-
tRNAGly
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
This compound (or other reference inhibitor)
-
Test compounds
-
384-well white, opaque assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds and reference inhibitor (this compound) at various concentrations into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).
-
Reagent Preparation: Prepare a master mix containing recombinant human GlyRS, glycine, and tRNAGly in the assay buffer. The optimal concentrations of each component should be empirically determined.
-
Enzyme Reaction Initiation: Add 10 µL of the enzyme master mix to each well of the assay plate.
-
ATP Addition: Add 10 µL of ATP solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization based on enzyme activity.
-
ATP Detection: Add 20 µL of ATP detection reagent to each well.
-
Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the controls:
-
% Inhibition = 100 * (Signalcompound - Signalmin) / (Signalmax - Signalmin)
-
Where Signalmin is the signal from the positive control (e.g., no enzyme) and Signalmax is the signal from the negative control (DMSO).
-
-
Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Fluorescence-Based Assay for GlyRS Inhibitor Screening
Principle: This assay utilizes a fluorescent probe that binds to the ATP-binding site of GlyRS. When a small molecule inhibitor displaces the probe, a change in the fluorescence signal (e.g., fluorescence polarization or intensity) occurs, allowing for the quantification of inhibitor binding affinity.
Materials:
-
Recombinant human Glycyl-tRNA Synthetase (GlyRS)
-
Fluorescently labeled ATP analog or a known fluorescent GlyRS binder (probe)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20)
-
This compound (or other reference inhibitor)
-
Test compounds
-
384-well black, low-volume assay plates
-
Fluorescence plate reader capable of measuring fluorescence polarization or intensity
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds and reference inhibitor (this compound) at various concentrations into the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Reagent Preparation: Prepare a solution of the fluorescent probe in the assay buffer at a concentration determined by prior titration experiments (typically at its Kd). Prepare a solution of GlyRS in the assay buffer.
-
Reaction Mixture: Add 10 µL of the GlyRS solution to each well.
-
Probe Addition: Add 10 µL of the fluorescent probe solution to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium. Protect the plate from light.
-
Signal Measurement: Measure the fluorescence polarization or intensity using a plate reader with appropriate excitation and emission filters.
-
Data Analysis:
-
Calculate the change in fluorescence polarization (mP) or intensity.
-
Normalize the data to controls.
-
Plot the change in signal against the compound concentration and fit the data to determine the IC50 or Ki value.
-
Conclusion
The protocols and data presented provide a robust framework for the high-throughput screening and identification of novel Glycyl-tRNA Synthetase inhibitors. The use of this compound as a reference compound can aid in assay validation and quality control. The described ATP depletion and fluorescence-based assays are amenable to automation and offer reliable methods for primary screening and hit characterization in drug discovery programs targeting GlyRS. The exploration of both canonical and non-canonical functions of GlyRS opens up new possibilities for therapeutic intervention in a range of diseases.
References
Application Notes and Protocols for Targeting Glycine-Related Pathways in Xenograft Models of Cancer
Introduction
While "GlyRS-IN-1" is not a widely documented inhibitor in publicly available literature, this document provides a comprehensive guide for utilizing inhibitors that target glycine-related pathways in cancer xenograft models. The protocols and data presented are based on established methodologies for evaluating anti-cancer agents that modulate serine and glycine (B1666218) metabolism or glycine receptor signaling, both of which are increasingly recognized as critical for tumor progression.[1][2][3]
Glycine and its synthesizing pathways are crucial for cancer cell proliferation, providing precursors for proteins, nucleic acids, and lipids.[1][3] The serine/glycine biosynthesis pathway is often hyperactivated in cancer, making its components attractive therapeutic targets.[1][2] Glycyl-tRNA synthetase (GlyRS), an enzyme essential for protein synthesis, has also been implicated in both tumor-promoting and inhibiting activities, depending on the context.[4] This document will guide researchers in the design and execution of in vivo xenograft studies to evaluate inhibitors targeting these critical metabolic and signaling pathways.
Data Summary
The following table summarizes representative quantitative data from studies targeting glycine-related pathways in cancer models. This data is intended to serve as a reference for expected outcomes when using inhibitors of these pathways in xenograft studies.
| Compound/Target | Cancer Model | Animal Model | Dosage/Route | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| Dietary Glycine | Colorectal Liver Metastases | Wag/Rij rats | 5% in diet | Continuous | ~58-65% reduction in tumor volume | [5] |
| GLUT Inhibitor (CG-5) + Gemcitabine | Pancreatic Cancer (Panc-1 xenograft) | Mouse | Not Specified | Not Specified | Higher tumor suppression than either drug alone | [6] |
| PHGDH Inhibitor | Breast Cancer, Melanoma, NSCLC (Xenograft) | Mouse | Not Specified | Not Specified | Inhibition of tumor proliferation | [2] |
Signaling Pathways
The following diagrams illustrate key pathways relevant to targeting glycine metabolism in cancer.
Caption: Serine and Glycine Metabolism Pathway in Cancer.
Caption: Experimental Workflow for a Xenograft Study.
Experimental Protocols
Cell Line Derived Xenograft (CDX) Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using human cancer cell lines.
Materials:
-
Human cancer cell line of interest (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old immunocompromised mice (e.g., Nude, NOD/SCID)[7]
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Anesthetize the mouse and subcutaneously inject the cell suspension into the flank.
-
Monitor the mice for tumor formation. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
Administration of this compound (or other inhibitor)
This protocol outlines the procedure for administering the therapeutic agent.
Materials:
-
This compound (or other inhibitor)
-
Vehicle control (e.g., saline, DMSO, corn oil)
-
Dosing syringes and needles appropriate for the route of administration
-
Animal scale
Procedure:
-
Prepare the dosing solution of this compound at the desired concentration in the appropriate vehicle. The vehicle should be chosen based on the solubility of the compound and its compatibility with in vivo administration.
-
Determine the appropriate route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Weigh each mouse to calculate the precise dose to be administered.
-
Administer the calculated dose of this compound or vehicle control to the respective groups according to the predetermined treatment schedule (e.g., daily, twice weekly).
-
Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.
Monitoring Tumor Growth and Efficacy
This protocol details the regular monitoring of the therapeutic efficacy of the inhibitor.
Procedure:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume for each mouse.
-
Record the body weight of each mouse at the time of tumor measurement to monitor for treatment-related toxicity.
-
Plot the mean tumor volume ± SEM for each treatment group over time to generate tumor growth curves.
-
At the end of the study (when tumors in the control group reach a predetermined endpoint), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting, or gene expression analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
Patient-Derived Xenograft (PDX) Models
For a more clinically relevant model, patient-derived xenografts can be utilized.[9]
Key Considerations for PDX Models:
-
PDX models involve the direct implantation of patient tumor tissue into immunocompromised mice.[9]
-
These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.[9]
-
The establishment and propagation of PDX models are typically more complex and time-consuming than CDX models.
-
The general principles of drug administration and tumor monitoring are similar to those for CDX models.
Disclaimer: These protocols are intended as a general guide. Specific details may need to be optimized based on the cancer cell line, inhibitor characteristics, and the specific research question. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding serine and glycine metabolism in cancer: a path towards precision medicine to improve patient’s outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycyl-tRNA Synthetase [aars.online]
- 5. Dietary glycine decreases both tumor volume and vascularization in a combined colorectal liver metastasis and chemotherapy model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Power of two: combination of therapeutic approaches involving glucose transporter (GLUT) inhibitors to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xenograft Models - Altogen Labs [altogenlabs.com]
- 8. An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GlyRS-IN-1 solubility and preparation for cell culture
Welcome to the technical support center for GlyRS-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals with the solubility and preparation of this compound for cell culture experiments. Here you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Glycyl-tRNA synthetase (GlyRS). GlyRS is a critical enzyme in protein synthesis, responsible for attaching the amino acid glycine (B1666218) to its corresponding tRNA molecule. By inhibiting GlyRS, this compound can disrupt protein synthesis, which is a key process for cell growth and proliferation. This mechanism makes it a subject of interest for research in areas such as oncology and infectious diseases, as it can also inhibit the growth of bacteria.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. For cell culture applications, it is crucial to use anhydrous or sterile-filtered DMSO to prevent contamination.
Q3: What is the maximum final concentration of DMSO that can be used in cell culture?
The tolerance of cell lines to DMSO can vary. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.
-
0.1% - 0.5% DMSO: Widely used and well-tolerated by many robust cell lines.
-
> 0.5% DMSO: May induce cytotoxic or other off-target effects.
It is always recommended to perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell line.
Q4: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. A supplier suggests that at -20°C, the solution is stable for at least one month, and at -80°C, for at least six months[1].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution in aqueous media. | The compound's solubility limit in the aqueous buffer has been exceeded. | - Decrease the final concentration of this compound. - Increase the percentage of DMSO in the final solution (while staying within the tolerated range for your cells). - Consider using a co-solvent system, although this may require additional validation. - Perform a stepwise dilution of the DMSO stock into the aqueous buffer while vortexing. |
| High variability in experimental results between replicates. | Inconsistent sample preparation or handling. Incomplete dissolution of the compound. Degradation of the compound in the experimental setup. | - Ensure complete dissolution of the solid this compound in DMSO before preparing the stock solution; gentle warming or sonication may aid this process. - Prepare fresh dilutions of the stock solution for each experiment. - Assess the stability of this compound in your specific cell culture media at 37°C over the time course of your experiment. |
| Observed cytotoxicity is higher than expected. | The concentration of this compound is too high. The final DMSO concentration is toxic to the cells. The cell line is particularly sensitive to the inhibition of protein synthesis. | - Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your cell line. - Ensure your vehicle control (DMSO alone) does not show significant toxicity. - Reduce the final DMSO concentration in your experiments. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 403.37 g/mol | |
| Recommended Stock Solution Concentration in DMSO | 10 mM | |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% | General Recommendation |
| Stock Solution Storage (-20°C) | Up to 1 month | |
| Stock Solution Storage (-80°C) | Up to 6 months |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous or sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 403.37 g/mol * (1000 mg / 1 g) = 4.0337 mg
-
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to do this in a stepwise manner to prevent precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Gently mix the working solution by pipetting up and down.
-
Add the appropriate volume of the working solution to your cell culture plates.
-
Remember to include a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.
Visualizations
Caption: Experimental workflow for preparing this compound for cell culture.
Caption: Canonical signaling pathway inhibited by this compound.
References
Technical Support Center: Optimizing GlyRS-IN-1 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GlyRS-IN-1 in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of Glycyl-tRNA Synthetase (GlyRS), an essential enzyme responsible for attaching the amino acid glycine (B1666218) to its corresponding tRNA molecule during protein synthesis. By inhibiting GlyRS, this compound can disrupt protein synthesis, which is the basis for its potential antibacterial activity.[1][2][3][4][5] Additionally, GlyRS has non-canonical functions, including a role in the neddylation pathway, a post-translational modification process crucial for cell cycle regulation and proliferation.[6][7][8] this compound is referenced in patent WO 2017066459 A1, which describes the use of GlyRS inhibitors to inhibit neddylation.[1][2]
Q2: What is the recommended starting concentration for this compound in a new in vitro experiment?
A definitive optimal concentration for this compound is highly dependent on the specific cell line or bacterial strain, assay type, and experimental duration. Since specific IC50 values for this compound are not yet widely published, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
As a starting point, a broad concentration range is recommended, for example, from 10 nM to 100 µM. If using this compound as an antibacterial agent, you may need to test higher concentrations. For reference, other GlyRS inhibitors like Lycobetaine and Scutellarein have shown IC50 values of 0.11 µM and 2.22 µM, respectively, in an enzyme inhibition assay.[9]
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution, for instance, 10 mM, in anhydrous Dimethyl Sulfoxide (DMSO). To minimize degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C. When ready to use, dilute the stock solution to the final working concentration in your cell culture or assay medium. It is critical to ensure that the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: I am observing a significant discrepancy between the inhibitory effect of this compound in a biochemical assay versus a cell-based assay. What could be the reason?
This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration used in a biochemical assay.
-
Cellular ATP Concentration: Intracellular ATP levels are typically in the millimolar range, which is significantly higher than the ATP concentrations often used in biochemical assays. If the inhibitor is ATP-competitive, the high cellular ATP concentration can outcompete the inhibitor, reducing its apparent potency.
-
Efflux Pumps: Cells may actively transport the inhibitor out of the cell using efflux pumps, thereby reducing its intracellular concentration and efficacy.
-
Off-target Effects: In a cellular context, the inhibitor might interact with other molecules or activate compensatory pathways that are not present in a purified biochemical assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition observed at expected concentrations. | 1. Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal concentration: The effective concentration for the specific cell line or assay is higher than tested. 3. Low cell permeability: this compound may not be efficiently entering the cells. 4. Assay interference: Components of the assay medium may interfere with the inhibitor. | 1. Prepare fresh stock solutions of this compound and store them in small aliquots at -20°C or -80°C. 2. Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 100 µM or higher for antibacterial assays). 3. Consider using permeabilizing agents (with appropriate controls) or extending the incubation time. 4. Review the composition of your assay buffer and media for potential interfering substances. Run a control with the inhibitor in a simple buffer to confirm its activity. |
| High background signal or inconsistent results. | 1. Inhibitor precipitation: The inhibitor may not be fully soluble at the tested concentration in the assay medium. 2. DMSO toxicity: The final concentration of DMSO in the assay may be too high. 3. Cell health issues: The cells may be unhealthy or at a suboptimal density. | 1. Visually inspect the wells for any precipitation after adding this compound. If precipitation is observed, try preparing fresh dilutions or using a lower starting concentration. Consider pre-warming the medium before adding the inhibitor stock. 2. Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (medium with the same final DMSO concentration) in your experiment. 3. Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. Perform a cell viability assay to confirm cell health. |
| Observed cytotoxicity is not dose-dependent. | 1. Off-target effects: At higher concentrations, this compound may be affecting other cellular targets, leading to non-specific toxicity. 2. Assay limitations: The chosen cytotoxicity assay may not be linear across a wide range of cell death. | 1. Lower the concentration range in your dose-response experiment. Consider using an orthogonal assay to confirm the mechanism of cell death. 2. Ensure your assay is within its linear range. You may need to adjust cell seeding density or incubation time. Consider using a different cytotoxicity assay. |
Data Presentation
As specific IC50 values for this compound are not yet published, researchers must determine these empirically. The following table provides a template for recording your experimental data and includes IC50 values for other known GlyRS inhibitors for reference.
| Compound | Assay Type | Cell Line / Organism | IC50 / Effective Concentration | Reference |
| This compound | User-defined | User-defined | To be determined by user | N/A |
| Lycobetaine | Enzyme Inhibition Assay | Purified GlyRS | 0.11 ± 0.05 µM | [9] |
| Scutellarein | Enzyme Inhibition Assay | Purified GlyRS | 2.22 ± 0.19 µM | [9] |
Experimental Protocols
Protocol: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its impact on cell viability.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations (e.g., from 10 nM to 100 µM).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control.
-
-
Inhibitor Treatment:
-
Carefully remove the existing medium from the cells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (typically 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
-
Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform two-fold serial dilutions of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a positive control well (bacteria in broth without inhibitor) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the serially diluted this compound and the positive control well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: GlyRS interaction with the Neddylation Pathway.
Caption: General workflow for determining IC50/MIC of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound |CAS 112921-11-6|DC Chemicals [dcchemicals.com]
- 4. This compound|112921-11-6|安捷凯 [anjiechem.com]
- 5. This compound Inhibitor CAS No. 112921-11-6 - this compound Supplier [karebaybio.com]
- 6. Neddylation requires glycyl-tRNA synthetase to protect activated E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neddylation requires glycyl-tRNA synthetase to protect activated E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Potential off-target effects of GlyRS-IN-1
Technical Support Center: GlyRS-IN-1
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this Glycyl-tRNA Synthetase (GlyRS) inhibitor and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an inhibitor of Glycyl-tRNA Synthetase (GlyRS).[1][2] Its primary, or "on-target," effect is the inhibition of the canonical function of GlyRS, which is to catalyze the attachment of glycine (B1666218) to its corresponding tRNA, a crucial step in protein synthesis.[3]
Q2: What is the difference between Glycyl-tRNA Synthetase (GlyRS) and the Glycine Receptor (GlyR)?
This is a critical distinction.
-
Glycyl-tRNA Synthetase (GlyRS) is an intracellular enzyme essential for protein synthesis.[3] It is the intended target of this compound.
-
Glycine Receptors (GlyRs) are ligand-gated ion channels found primarily in the central nervous system that mediate inhibitory neurotransmission.[4][5][6] They are a completely different class of protein from GlyRS.
While this compound is designed to inhibit GlyRS, it is good practice to assess for any unintended effects on GlyRs, especially in neuronal models.
Q3: What are the known non-canonical functions of GlyRS?
Beyond its role in translation, GlyRS has several non-canonical functions and interactions that are independent of protein synthesis. These represent potential pathways for off-target effects when using a GlyRS inhibitor. Known interactions include:
-
Neuropilin-1 (Nrp1): Aberrant interaction with Nrp1 has been linked to Charcot-Marie-Tooth neuropathy.[3]
-
Trk receptors: Gain-of-function interactions have been associated with neuropathy.[7]
-
HDAC6: Interaction has been implicated in disease.[7]
-
mTOR and SREBP1 signaling: GlyRS can mediate these pathways.[7]
-
Tumor suppression/promotion: GlyRS exhibits dual roles in cancer through various interactions.[7]
Inhibition of GlyRS could potentially disrupt these interactions, leading to unforeseen biological consequences.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you observe unexpected phenotypes or results in your experiments with this compound, consider the following troubleshooting steps to investigate potential off-target effects.
| Observed Issue | Potential Cause (Off-Target) | Recommended Action |
| Unexpected cell death or altered proliferation in a manner inconsistent with simple protein synthesis inhibition. | Interference with non-canonical GlyRS signaling pathways (e.g., mTOR, SREBP1) or interactions with proteins like HDAC6.[7] | 1. Perform a cell viability assay at multiple concentrations. 2. Analyze key nodes of potentially affected pathways (e.g., phosphorylation status of mTOR targets) via Western blot. 3. Use a structurally unrelated GlyRS inhibitor as a control to see if the phenotype is consistent. |
| Neuronal-specific phenotypes that are not readily explained by inhibition of translation. | Potential interaction with neuronal receptors or signaling molecules that GlyRS is known to interact with, such as Nrp1 or Trk receptors.[3][7] It is also prudent to rule out unintended activity at the Glycine Receptor (GlyR). | 1. Assess the expression levels and activity of Nrp1 and Trk receptor signaling pathways. 2. Perform electrophysiology (e.g., patch-clamp) to test for any direct modulation of Glycine Receptor (GlyR) activity.[8] |
| Inconsistent results across different cell lines. | Cell-type specific expression of GlyRS interacting partners or compensatory mechanisms. | 1. Profile the expression of known GlyRS interactors (e.g., Nrp1, HDAC6) in the cell lines being used. 2. Consider using siRNA/shRNA to knockdown GlyRS as a comparison to chemical inhibition. |
| Discrepancy between the potency of inhibiting GlyRS enzymatic activity and the observed cellular phenotype. | The cellular phenotype may be due to an off-target effect that is more potent than the on-target inhibition. | 1. Conduct a dose-response curve for both GlyRS inhibition (in vitro) and the cellular phenotype. 2. Employ a thermal shift assay (DSF) or cellular thermal shift assay (CETSA) to identify other potential binding partners. |
Experimental Protocols
Protocol 1: Assessing On-Target GlyRS Inhibition in Cells
This protocol provides a method to determine if this compound is engaging its target in a cellular context.
-
Principle: Inhibition of GlyRS will lead to an accumulation of uncharged tRNAGly and a decrease in Glycyl-tRNAGly. This can be detected by Northern blot.
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with a dose-range of this compound for a specified time (e.g., 1, 4, 8 hours). Include a vehicle control.
-
Isolate total RNA under acidic conditions to preserve the aminoacyl-tRNA bond.
-
Separate the RNA on an acidic denaturing polyacrylamide gel.
-
Transfer RNA to a nylon membrane and crosslink.
-
Probe the membrane with a radiolabeled oligonucleotide specific for tRNAGly.
-
Visualize the charged (slower migrating) and uncharged (faster migrating) tRNA species by autoradiography and quantify the ratio.
-
Protocol 2: Kinase Profiling to Identify Off-Target Kinase Inhibition
Since many small molecule inhibitors can have off-target effects on kinases, a broad kinase screen is recommended.
-
Principle: In vitro radiometric or fluorescence-based assays are used to measure the activity of a large panel of kinases in the presence of the inhibitor.
-
Procedure:
-
Provide a sample of this compound to a commercial kinase profiling service (e.g., Eurofins, Promega).
-
Request a screen against a broad panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 or 10 µM).
-
The service will provide a report detailing the percent inhibition for each kinase.
-
For any significant "hits" (typically >50% inhibition), follow up with IC50 determination to assess the potency of the off-target interaction.
-
Visualizing Potential Off-Target Pathways
The following diagrams illustrate the known canonical function of GlyRS and potential signaling pathways that could be affected by its inhibition, representing avenues for off-target effects.
Caption: Canonical function of GlyRS in protein synthesis and its inhibition by this compound.
Caption: Potential off-target effects via disruption of non-canonical GlyRS interactions.
References
- 1. This compound |CAS 112921-11-6|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Charcot–Marie–Tooth disease - Wikipedia [en.wikipedia.org]
- 4. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Pharmacologic Modulation of Inhibitory Glycine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycyl-tRNA Synthetase [aars.online]
- 8. Mechanism of gating and partial agonist action in the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
GlyRS Enzyme Inhibition Assay: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing GlyRS enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the common assay formats for measuring GlyRS activity and inhibition?
A1: Several assay formats are commonly used to measure the activity of Glycyl-tRNA synthetase (GlyRS) and to screen for its inhibitors. The choice of assay depends on factors such as throughput requirements, available equipment, and the specific research question. The most common formats include:
-
ATP-PPi Exchange Assay: This is a classic method that measures the first step of the aminoacylation reaction, which is the formation of the glycyl-adenylate intermediate and the release of pyrophosphate (PPi).[1] It is a robust and direct assay but often involves the use of radioactivity ([³²P]ATP or [³²P]PPi), which requires special handling and disposal procedures.[1]
-
Aminoacylation Assay: This assay measures the second and final step of the GlyRS reaction: the transfer of glycine (B1666218) to its cognate tRNA.[2] This is typically done using radiolabeled glycine ([³H]glycine or [¹⁴C]glycine).[2] The resulting glycyl-tRNA is then precipitated and quantified by scintillation counting.[2] This method provides a direct measure of the overall enzymatic activity.
-
Coupled Enzyme Assays: These assays use a second enzyme to convert a product of the GlyRS reaction into a detectable signal. A popular example is the Malachite Green Assay , which quantifies the inorganic phosphate (B84403) (Pi) produced from the hydrolysis of pyrophosphate (PPi) by a pyrophosphatase.[3][4][5] This colorimetric assay is suitable for high-throughput screening (HTS) as it avoids radioactivity.[6][3]
-
Fluorescence-Based Assays: These assays can be designed in various ways, such as using fluorescently labeled substrates or detecting conformational changes in the enzyme upon substrate or inhibitor binding.
Q2: What are the critical reagents and their recommended storage conditions for a GlyRS inhibition assay?
A2: The stability and quality of reagents are crucial for obtaining reliable and reproducible results.
| Reagent | Recommended Storage Temperature | Key Considerations |
| GlyRS Enzyme | -80°C[7] | Store in small aliquots to avoid repeated freeze-thaw cycles. The addition of glycerol (B35011) (10-50%) can help stabilize the enzyme.[8][9][10] |
| Glycine | Room Temperature or 4°C | Use high-purity glycine. Prepare fresh solutions and filter-sterilize if necessary. |
| ATP | -20°C | Prepare fresh stock solutions and store in small aliquots. The pH of the ATP solution should be adjusted to the assay buffer's pH. |
| tRNA | -20°C or -80°C | Ensure the tRNA is specific for glycine. Proper folding of tRNA is critical for activity; this may require a heating and slow cooling step. |
| Inhibitors | As per manufacturer's recommendation (often -20°C or -80°C) | Dissolve in an appropriate solvent (e.g., DMSO) and store in small aliquots to avoid repeated freeze-thaw cycles. Be mindful of the final solvent concentration in the assay, as high concentrations can inhibit the enzyme.[11] |
| Assay Buffers | 4°C | Prepare fresh and filter-sterilize. Ensure the pH is optimal for the enzyme's activity. |
Q3: My negative control (no inhibitor) shows very low or no GlyRS activity. What are the possible causes?
A3: Low or no signal in the absence of an inhibitor points to a fundamental issue with the assay components or conditions. Here's a troubleshooting workflow to identify the problem:
Troubleshooting workflow for low or no signal.
Q4: I am observing high background signal in my assay. What could be the cause?
A4: High background can mask the true signal from your enzyme and lead to inaccurate results. Common causes include:
-
Contaminated Reagents: Buffers or other reagents may be contaminated with phosphate (a particular issue for Malachite Green assays) or other interfering substances.[12]
-
Substrate Instability: ATP can hydrolyze spontaneously, releasing phosphate and contributing to high background in phosphate-detecting assays.
-
Non-enzymatic Reaction: The substrate may be unstable under the assay conditions and break down without the enzyme.
-
Interference from Test Compounds: Some test compounds can interfere with the detection method (e.g., by having intrinsic color or fluorescence).[4]
Q5: My results are inconsistent between replicate wells and between experiments. What should I check?
A5: Inconsistent results are often due to variations in experimental technique or reagent preparation.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
-
Incomplete Mixing: Thoroughly mix all reagents and the final reaction mixture.
-
Temperature and Incubation Time Variations: Ensure consistent incubation times and temperatures for all wells and plates. Avoid "edge effects" in microplates by not using the outer wells or by incubating in a humidified chamber.
-
Reagent Instability: Prepare fresh reagents, especially ATP and the enzyme dilution, for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[7][10]
Troubleshooting Guides
Problem 1: High Background in Malachite Green-Based Assays
| Possible Cause | Troubleshooting Step |
| Phosphate contamination in buffers or water. | Use phosphate-free water and reagents. Test each component individually for phosphate contamination. |
| Spontaneous hydrolysis of ATP. | Prepare ATP solutions fresh. Keep ATP on ice. Run a "no enzyme" control to quantify the rate of spontaneous hydrolysis. |
| Interference from test compounds. | Run a control with the test compound but without the enzyme to see if it reacts with the Malachite Green reagent.[4] |
| Detergent residue on labware. | Ensure all labware is thoroughly rinsed with phosphate-free water, as many detergents contain phosphates.[12] |
Problem 2: Low Signal or No Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Inactive enzyme. | Test the activity of a fresh enzyme aliquot. Ensure proper storage at -80°C.[7] |
| Sub-optimal substrate concentrations. | Determine the Michaelis-Menten constant (Km) for your substrates (Glycine, ATP, tRNA) under your assay conditions. Use substrate concentrations around the Km value for competitive inhibitor screening. |
| Incorrect assay conditions. | Optimize the pH and temperature of the assay buffer. |
| Inhibitor instability or insolubility. | Ensure the inhibitor is fully dissolved. Check for precipitation in the assay well. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and not exceed a level that inhibits the enzyme (typically <1-2%).[11] |
Problem 3: False Positives in HTS Campaigns
False positives are compounds that appear to be inhibitors in the primary screen but are not true inhibitors of the target enzyme.
Workflow for identifying false positives.
Experimental Protocols
Protocol 1: Malachite Green-Based Coupled Assay for GlyRS Inhibition
This protocol is adapted for a 96-well plate format and measures the inorganic phosphate (Pi) produced from the hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase.
Reagents:
-
GlyRS enzyme
-
Glycine
-
ATP
-
tRNAGly
-
Inorganic Pyrophosphatase
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM KCl, 1 mM DTT)
-
Test inhibitors dissolved in DMSO
-
Malachite Green Reagent A (e.g., ammonium (B1175870) molybdate (B1676688) in sulfuric acid)
-
Malachite Green Reagent B (e.g., malachite green hydrochloride and polyvinyl alcohol)
-
Phosphate Standard (for standard curve)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor and the phosphate standard.
-
Reaction Mix Preparation: Prepare a master mix containing assay buffer, glycine, ATP, tRNAGly, and inorganic pyrophosphatase.
-
Assay Plate Setup:
-
Add 2 µL of inhibitor dilution (or DMSO for controls) to the appropriate wells.
-
Add 88 µL of the reaction master mix to all wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes.
-
-
Initiate Reaction: Add 10 µL of diluted GlyRS enzyme to all wells except the "no enzyme" control.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
Stop Reaction and Develop Color:
-
Add 20 µL of Malachite Green Reagent A to each well and mix. Incubate for 10 minutes at room temperature.
-
Add 20 µL of Malachite Green Reagent B to each well and mix. Incubate for 20 minutes at room temperature for color development.[5]
-
-
Read Plate: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Generate a phosphate standard curve.
-
Convert the absorbance values of the samples to the amount of phosphate produced.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Protocol 2: [³H]Glycine Aminoacylation Assay
This protocol measures the attachment of radiolabeled glycine to its cognate tRNA.
Reagents:
-
GlyRS enzyme
-
[³H]Glycine
-
Unlabeled Glycine
-
ATP
-
tRNAGly
-
Assay Buffer (e.g., 150 mM HEPES pH 7.5, 20 mM KCl, 4 mM MgCl₂, 2 mM DTT)[2]
-
Test inhibitors dissolved in DMSO
-
10% Trichloroacetic Acid (TCA)
-
5% TCA
-
Scintillation fluid
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, tRNAGly, a mix of [³H]glycine and unlabeled glycine, and the test inhibitor (or DMSO for controls).
-
Initiate Reaction: Add the GlyRS enzyme to start the reaction.
-
Incubation: Incubate at room temperature for a predetermined time, ensuring the reaction is in the linear range.[2]
-
Stop Reaction and Precipitate:
-
Quantification: Place the dried filter pads in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
GlyRS Signaling Pathway
Beyond its canonical role in protein synthesis, GlyRS has been implicated in various cellular signaling pathways. For instance, extracellular GlyRS can be secreted by macrophages and act as a signaling molecule in response to certain stimuli, potentially playing a role in the immune response and tumor defense.[13]
Canonical and non-canonical functions of GlyRS.
This guide is intended to be a starting point for troubleshooting your GlyRS inhibition assays. For more specific issues, consulting detailed literature on the particular GlyRS enzyme and assay format is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Cocrystal Structures of Glycyl-tRNA Synthetase in Complex with tRNA Suggest Multiple Conformational States in Glycylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of non-substrate-like glycosyltransferase inhibitors from library screening: pitfalls & hits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. k2sci.com [k2sci.com]
- 8. mdpi.com [mdpi.com]
- 9. archive.sciendo.com [archive.sciendo.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Functional Substitution of a Eukaryotic Glycyl-tRNA Synthetase with an Evolutionarily Unrelated Bacterial Cognate Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Negative and positive controls for GlyRS-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GlyRS-IN-1 in their experiments. The information is tailored for scientists and drug development professionals to ensure the successful design and execution of their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of glycyl-tRNA synthetase (GlyRS).[1] GlyRS is a crucial enzyme responsible for attaching the amino acid glycine (B1666218) to its corresponding transfer RNA (tRNA), a fundamental step in protein synthesis.[2][3] By inhibiting GlyRS, this compound disrupts this process, leading to a cessation of protein production. This mechanism makes it a subject of interest for antibacterial and other therapeutic applications.[1]
Q2: What are appropriate positive controls for experiments involving this compound?
A2: A suitable positive control is a compound known to inhibit GlyRS or elicit a similar biological outcome. Here are some options:
-
Known GlyRS Inhibitors: Compounds like Lycobetaine and Scutellarein have been identified as inhibitors of GlyRS and can be used to confirm that the experimental setup can detect GlyRS inhibition.
-
Other Aminoacyl-tRNA Synthetase Inhibitors: While not specific to GlyRS, inhibitors of other aminoacyl-tRNA synthetases (aaRS), such as Mupirocin (inhibits isoleucyl-tRNA synthetase), can serve as general positive controls for assays monitoring protein synthesis inhibition.[4]
-
Gene Silencing: Using RNA interference (e.g., shRNA or siRNA) to specifically knock down the expression of the GARS1 gene, which encodes for GlyRS, can serve as a genetic positive control to mimic the effect of pharmacological inhibition.
Q3: What should I use as a negative control for my this compound experiments?
A3: An ideal negative control is a compound that is structurally similar to this compound but is biologically inactive against GlyRS. This helps to ensure that the observed effects are due to the specific inhibition of GlyRS and not due to off-target effects or the chemical scaffold itself.
-
Inactive Structural Analogs: While a specific, commercially available inactive analog of this compound is not widely documented, a common strategy is to use a precursor in its synthesis that lacks the key functional groups for activity. Based on the likely structure of this compound as a glycylsulfamoyl adenosine (B11128) derivative, unmodified adenosine or a similar nucleoside analog that is known to not inhibit GlyRS could be used. Researchers may need to synthesize or source such a compound.
-
Vehicle Control: The most fundamental negative control is the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the experimental system.
-
Scrambled siRNA/shRNA: When using gene silencing as a positive control, a scrambled (non-targeting) siRNA or shRNA should be used as a negative control to account for any non-specific effects of the RNA delivery and processing machinery.
Troubleshooting Guides
Biochemical Assays (Enzyme Inhibition)
Problem: No or low inhibition of GlyRS activity observed with this compound.
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Ensure proper storage of the compound as recommended by the supplier (typically at -20°C or -80°C).[1] Prepare fresh stock solutions. |
| Inactive Enzyme | Use a fresh aliquot of purified GlyRS enzyme. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known substrate in the absence of the inhibitor. |
| Incorrect Assay Conditions | Verify the pH, temperature, and buffer composition of the assay. Ensure the concentrations of ATP, glycine, and tRNA are optimal for enzyme activity. |
| Low Inhibitor Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value. |
Problem: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Contaminants in Reagents | Use high-purity reagents and nuclease-free water. |
| Non-specific Binding | Include a control reaction without the enzyme to measure background signal and subtract it from the experimental values. |
| Detection Method Interference | Ensure that this compound or the vehicle does not interfere with the detection method (e.g., fluorescence or radioactivity). |
Cell-Based Assays
Problem: No or low effect of this compound on cell viability or other cellular readouts.
| Possible Cause | Troubleshooting Step |
| Low Cell Permeability | Increase the incubation time or concentration of this compound. Use of permeabilizing agents (with caution, as they can be toxic). |
| Compound Efflux | Some cell lines express efflux pumps that can remove the inhibitor. Co-incubate with a known efflux pump inhibitor to test this possibility. |
| Cell Line Resistance | The chosen cell line may have intrinsic resistance mechanisms. Test the compound on a panel of different cell lines. |
| Off-target Effects Masking the Phenotype | Investigate potential off-target effects through target engagement assays like CETSA and by consulting literature on similar compounds. |
Problem: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before plating and use appropriate pipetting techniques to ensure consistent cell numbers in each well. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, or fill them with media to maintain humidity and temperature uniformity across the plate. |
| Inconsistent Compound Addition | Use calibrated pipettes and ensure thorough mixing after adding the compound to each well. |
Experimental Protocols & Data
Glycyl-tRNA Synthetase (GlyRS) Enzyme Inhibition Assay
This protocol is a general guideline for a biochemical assay to measure the inhibition of GlyRS activity.
Principle: The aminoacylation activity of GlyRS is measured by quantifying the amount of radiolabeled glycine incorporated into its cognate tRNA.
Materials:
-
Purified recombinant human GlyRS
-
[³H]-glycine
-
tRNA specific for glycine (tRNAGly)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 4 mM DTT)
-
This compound and control compounds
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, ATP, and [³H]-glycine.
-
Aliquot the reaction mixture into tubes.
-
Add varying concentrations of this compound, positive control, or negative control to the respective tubes. Include a vehicle-only control.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding a mixture of GlyRS enzyme and tRNAGly.
-
Incubate for a specific time (e.g., 30 minutes) at the reaction temperature.
-
Stop the reaction by adding ice-cold TCA.
-
Spot the reaction mixture onto glass fiber filters and wash thoroughly with cold TCA to remove unincorporated [³H]-glycine.
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Data Presentation:
| Compound | Target | IC50 (nM) |
| This compound | GlyRS | Value to be determined experimentally |
| Lycobetaine | GlyRS | Value to be determined experimentally |
| Scutellarein | GlyRS | Value to be determined experimentally |
| Negative Control | GlyRS | > 10,000 |
Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm the direct binding of this compound to GlyRS within a cellular context.
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Materials:
-
Cell line of interest
-
This compound and vehicle control (DMSO)
-
PBS with protease inhibitors
-
Lysis buffer
-
Antibody specific for GlyRS
-
Secondary antibody conjugated to HRP
-
SDS-PAGE and Western blot equipment
-
ECL detection reagents
Protocol:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or vehicle (DMSO) at the desired concentration and incubate for a specific time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble GlyRS in the supernatant by Western blot using a GlyRS-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble GlyRS against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation:
| Treatment | Melting Temperature (Tm) of GlyRS (°C) |
| Vehicle (DMSO) | Value to be determined experimentally |
| This compound | Value to be determined experimentally |
Visualizations
Caption: Mechanism of this compound action in inhibiting protein synthesis.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
Interpreting unexpected results with GlyRS-IN-1
Welcome to the GlyRS-IN-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret unexpected experimental results.
Glycyl-tRNA synthetase (GlyRS) is a crucial enzyme in protein synthesis, responsible for attaching glycine (B1666218) to its corresponding tRNA. Inhibition of GlyRS can have significant effects on cell viability and protein production, making it a target of interest in various research areas, including oncology and infectious diseases. This compound is a known inhibitor of GlyRS.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments with GlyRS inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of glycyl-tRNA synthase (GlyRS). By inhibiting GlyRS, it disrupts the normal process of protein synthesis within the cell. This can lead to a reduction in cell proliferation and may induce cell death in rapidly dividing cells that have a high demand for protein synthesis.
Q2: My stock solution of this compound has changed color. Is it still usable?
A2: A change in the color of your stock solution may indicate degradation or oxidation of the compound. This can be caused by exposure to light, air, or impurities in the solvent. It is recommended to perform a quality control check, such as assessing its activity in a reliable assay, before proceeding with critical experiments. For optimal stability, store stock solutions at -20°C or -80°C, protected from light.
Q3: I am observing precipitation in my this compound stock solution after thawing. How can I resolve this?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at low temperatures. To resolve this, gently warm the solution to room temperature and vortex thoroughly to ensure complete re-dissolution. If precipitation persists, briefly sonicating the solution may help. To prevent this issue, consider preparing smaller aliquots of your stock solution to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Viability
You are treating your cells with this compound but observe inconsistent results or no significant decrease in cell viability.
Possible Causes and Troubleshooting Steps:
-
Compound Inactivity:
-
Verify Compound Integrity: Ensure the compound has not degraded. Prepare a fresh stock solution from a new vial of this compound if possible.
-
Confirm On-Target Activity: If feasible, perform a biochemical assay to directly measure the inhibition of purified GlyRS enzyme by this compound.
-
-
Cell Line-Specific Sensitivity:
-
Titrate the Inhibitor: Different cell lines can have varying sensitivities to a given inhibitor. Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your specific cell line. It is not uncommon for IC50 values to differ significantly between cell lines.
-
Consider Doubling Time: The effect of protein synthesis inhibitors is often more pronounced in rapidly proliferating cells. Consider the doubling time of your cell line when designing your experiment and interpreting the results.
-
-
Experimental Protocol Issues:
-
Optimize Treatment Duration: The effect of a protein synthesis inhibitor may not be immediate. Conduct a time-course experiment to determine the optimal duration of treatment.
-
Check Seeding Density: Ensure that cells are in the logarithmic growth phase at the time of treatment. Overly confluent or sparse cultures can lead to variable results.
-
Experimental Workflow for Troubleshooting Cell Viability Assays
Caption: Troubleshooting workflow for inconsistent cell viability results with this compound.
Issue 2: Unexpected Phenotypic Effects
You observe a cellular phenotype that is not readily explained by the inhibition of general protein synthesis.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
Use a Structurally Different Inhibitor: Test another known GlyRS inhibitor with a different chemical structure. If the unexpected phenotype is not replicated, it may be an off-target effect of this compound.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of GlyRS. Compare the phenotype of the genetically modified cells to that of cells treated with this compound. A discrepancy in phenotypes suggests potential off-target effects of the inhibitor.
-
Rescue Experiment: Overexpress a wild-type or drug-resistant mutant of GlyRS. If the phenotype is rescued, it provides strong evidence that the effect is on-target.
-
-
Non-Canonical Functions of GlyRS:
-
GlyRS has been reported to have functions beyond its canonical role in protein synthesis. These non-canonical functions could be affected by this compound, leading to unexpected phenotypes. A thorough literature review on the non-canonical roles of GlyRS may provide insights.
-
Signaling Pathway Potentially Affected by GlyRS Inhibition
Caption: Simplified signaling pathway illustrating the primary effect of this compound.
Issue 3: Difficulty Confirming Target Engagement in Cells
You are unable to confirm that this compound is binding to and inhibiting GlyRS within your cellular model.
Possible Causes and Troubleshooting Steps:
-
Western Blot Analysis of Downstream Effects:
-
Protein Synthesis Inhibition: Treat cells with this compound and a protein labeling reagent (e.g., puromycin). A decrease in puromycin (B1679871) incorporation, as detected by western blot, indicates inhibition of global protein synthesis.
-
Upstream/Downstream Pathways: Investigate signaling pathways known to be affected by amino acid starvation or inhibition of protein synthesis, such as the mTOR pathway. Analyze the phosphorylation status of key proteins in this pathway (e.g., 4E-BP1, S6K) by western blot.
-
-
Cellular Thermal Shift Assay (CETSA):
-
CETSA is a powerful technique to directly assess target engagement in a cellular context. Ligand binding can stabilize a protein against thermal denaturation. An increase in the thermal stability of GlyRS in the presence of this compound would confirm target engagement.
-
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Protein Synthesis Inhibition (Puromycin Incorporation Assay)
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Puromycin Pulse: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against puromycin. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Immunoprecipitation of GlyRS
-
Cell Lysis: Lyse treated or untreated cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40).
-
Pre-clearing: Pre-clear the lysate with protein A/G-agarose or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for GlyRS overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads and incubate for 1-2 hours to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by western blotting using an antibody against GlyRS or interacting partners.
Quantitative Data Summary
| Parameter | Cell Line A | Cell Line B | Cell Line C |
| This compound IC50 (µM) | Enter Value | Enter Value | Enter Value |
| Control Compound IC50 (µM) | Enter Value | Enter Value | Enter Value |
| GlyRS Protein Expression (relative to control) | Enter Value | Enter Value | Enter Value |
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Experimental conditions should be optimized for your specific cell lines and research questions.
Technical Support Center: GlyRS-IN-1 & Glycyl-tRNA Synthetase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving Glycyl-tRNA Synthetase (GlyRS) inhibitors, such as GlyRS-IN-1.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during biochemical and cellular assays with GlyRS inhibitors.
Biochemical Assay Troubleshooting
Question: Why am I seeing high variability between my replicates in the GlyRS aminoacylation assay?
Answer: High variability, often indicated by a large standard deviation between replicate wells, can obscure true inhibitory effects. Several factors can contribute to this issue:
-
Pipetting Inaccuracy: Inconsistent dispensing of enzyme, substrates (ATP, glycine (B1666218), tRNA), or the inhibitor is a primary source of error.[1]
-
Solution: Ensure pipettes are properly calibrated. Use consistent pipetting technique (e.g., consistent speed, pre-wetting tips, avoiding air bubbles). For critical steps, consider using a multi-channel pipette or automated liquid handler to minimize well-to-well variation.
-
-
Reagent Instability or Degradation: ATP is susceptible to hydrolysis, and enzymes can lose activity if not stored or handled properly.
-
Solution: Prepare ATP solutions fresh from powder or use validated, single-use aliquots stored at -80°C. Keep the GlyRS enzyme on ice at all times during assay setup. Avoid multiple freeze-thaw cycles for all reagents.
-
-
Incomplete Mixing: Failure to thoroughly mix components in the reaction wells can lead to inconsistent reaction rates.
-
Solution: After adding all components, gently mix the contents of the plate by tapping or using a plate shaker at a low speed before starting the incubation.
-
-
Inconsistent Incubation Conditions: Temperature fluctuations across the microplate can lead to different reaction rates in different wells.
-
Solution: Ensure the incubator provides uniform temperature distribution. To mitigate "edge effects," where outer wells experience more evaporation and temperature changes, fill the perimeter wells with buffer or media and do not use them for experimental samples.
-
Question: My negative controls (DMSO/vehicle only) show low signal or high background. What could be the cause?
Answer: Issues with control wells can invalidate the entire experiment.
-
Low Signal in 'No Inhibitor' Control:
-
Cause: This suggests a problem with the enzymatic reaction itself. The GlyRS enzyme may be inactive, or a key substrate may be degraded or at a suboptimal concentration.
-
Solution: Verify the activity of your enzyme lot with a fresh set of substrates. Confirm the concentrations of ATP, glycine, and tRNA are at or near the Km for the enzyme to ensure the assay is running under optimal conditions.
-
-
High Background in 'No Enzyme' Control:
-
Cause: In a radioactive assay, this could be due to unincorporated radiolabeled glycine sticking to the filter paper. In a fluorescence-based assay, it could be caused by autofluorescence of assay components or the microplate itself.
-
Solution: For radioactive assays, ensure thorough washing of the TCA-soaked filter pads to remove all unincorporated [³H]glycine.[2] For fluorescence assays, test the background fluorescence of the buffer, inhibitor, and microplate before running the full assay. Use black plates for fluorescence assays to minimize background.[3]
-
Question: The inhibitor, this compound, is precipitating in my assay buffer. How can I improve its solubility?
Answer: Compound precipitation is a common issue that leads to inaccurate concentration-response curves.
-
Cause: this compound, like many small molecules, may have limited aqueous solubility. The final concentration of organic solvent (like DMSO) in the assay may be too low to keep it in solution.
-
Solution:
-
Optimize Solvent Concentration: While high concentrations of DMSO can inhibit enzymatic activity, ensure the final percentage in your assay is sufficient to maintain solubility without significantly affecting the enzyme. Typically, a final DMSO concentration of 0.5-1% is well-tolerated.
-
Use Alternative Solubilizing Agents: For in vivo or cellular assays, formulations with PEG300, Tween-80, or SBE-β-CD may be necessary. For biochemical assays, these are less common but could be explored if DMSO is problematic.[4]
-
Preparation Technique: If precipitation occurs upon dilution, try adding the concentrated inhibitor stock to the assay buffer while vortexing to facilitate rapid dispersion. Gentle warming or sonication can also aid dissolution, but be cautious not to degrade the compound or other assay components.[4]
-
Cellular Assay Troubleshooting
Question: I'm not seeing a clear dose-dependent inhibition of cell proliferation. Why might this be?
Answer: Cellular assays introduce more biological complexity, which can be a source of variability.[5][6]
-
Cause:
-
Cell Health and Plating Density: Unhealthy cells or inconsistent cell numbers per well will lead to variable results.[7] Cell proliferation rates can be density-dependent, affecting the apparent IC50.[8]
-
Assay Duration: The incubation time with the inhibitor may be too short to observe an effect on proliferation, which requires cells to undergo division.
-
Compound Stability/Metabolism: The inhibitor may be unstable in culture media or metabolized by the cells over the course of the experiment.
-
-
Solution:
-
Standardize Cell Culture: Use cells with a consistent passage number and ensure high viability (>95%) before plating. Optimize seeding density to ensure cells are in the exponential growth phase for the duration of the assay.[7]
-
Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing inhibition of proliferation.
-
Media Changes: If compound stability is a concern, consider performing a media change with fresh inhibitor during the experiment.
-
Question: How can I be sure the observed cellular phenotype is due to GlyRS inhibition and not an off-target effect?
Answer: Distinguishing on-target from off-target effects is critical for validating an inhibitor's mechanism of action.
-
Solution:
-
Rescue Experiment: Overexpress a wild-type version of GlyRS in the cells. If the inhibitor's effect is on-target, increased levels of the target enzyme should confer resistance, shifting the IC50 to the right.
-
Knockdown/Knockout Correlation: Use RNAi or CRISPR to reduce GlyRS expression. The resulting cellular phenotype should mimic the effect of the inhibitor.
-
Use Structurally Unrelated Inhibitors: If available, test other known GlyRS inhibitors that have a different chemical scaffold. A similar phenotype across different inhibitor classes increases confidence that the effect is on-target.
-
II. Data Presentation
Effective assay development requires robust statistical analysis. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening (HTS) assay.[9][10][11] It measures the separation between the positive and negative controls.
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent Assay | Large separation between positive and negative controls. Suitable for HTS.[11] |
| 0 to 0.5 | Acceptable Assay | The assay can be used for screening, but may have lower signal-to-noise.[9] |
| < 0 | Unacceptable Assay | Overlap between positive and negative controls; not suitable for screening.[9] |
Formula for Z'-Factor: Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| ) Where: σ_p and μ_p are the standard deviation and mean of the positive control, and σ_n and μ_n are the standard deviation and mean of the negative control.
Note on IC50 Values: The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency. However, specific IC50 values for this compound are not widely available in public literature. It is crucial for researchers to empirically determine the IC50 in their specific biochemical or cellular assay system. IC50 values can differ significantly between assay formats (e.g., biochemical vs. cellular) due to factors like cell permeability, compound metabolism, and cellular substrate concentrations.[6][12]
III. Experimental Protocols
Key Experiment: In Vitro Aminoacylation Assay (Radioactive Method)
This biochemical assay directly measures the enzymatic activity of GlyRS by quantifying the attachment of radiolabeled glycine to its cognate tRNA.
Materials:
-
Purified human Glycyl-tRNA Synthetase (GlyRS)
-
[³H]L-glycine
-
ATP solution
-
In vitro transcribed human tRNAGly
-
Assay Buffer: e.g., 150 mM HEPES (pH 7.5), 20 mM KCl, 4 mM MgCl₂, 2 mM DTT[2]
-
Inhibitor (this compound) dissolved in DMSO
-
5% Trichloroacetic Acid (TCA) solution, ice-cold
-
Whatman 3MM filter pads
-
Scintillation fluid and scintillation counter
Methodology:
-
Prepare Reaction Mix: On ice, prepare a master mix containing assay buffer, ATP, [³H]L-glycine, and tRNAGly at 2x the final desired concentration.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in DMSO, then dilute into assay buffer to create 2x working stocks. Include a DMSO-only vehicle control.
-
Initiate Reaction:
-
In a 96-well plate, add equal volumes of the 2x inhibitor dilutions (or vehicle) and the 2x GlyRS enzyme solution.
-
To start the reaction, add the 2x substrate master mix. The final reaction volume will depend on the assay format (e.g., 50 µL).
-
-
Incubation: Incubate the plate at ambient or 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Spotting: Stop the reaction by adding an equal volume of ice-cold 5% TCA. Spot an aliquot of each reaction onto a pre-labeled, TCA-soaked filter pad.[2]
-
Washing: Wash the filter pads twice with cold 5% TCA to remove unincorporated [³H]glycine. Follow with a final wash in ethanol (B145695) to dry the pads.[2]
-
Quantification: Place the dried filter pads into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition (relative to the DMSO control) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
IV. Visualizations
Diagram 1: GlyRS Mechanism of Action and Inhibition
Caption: Mechanism of Glycyl-tRNA Synthetase (GlyRS) and its inhibition.
Diagram 2: Experimental Workflow for a GlyRS Inhibition Assay
Caption: General workflow for a GlyRS biochemical inhibition assay.
Diagram 3: Troubleshooting Logic for High Replicate Variability
Caption: A logical approach to troubleshooting high replicate variability.
References
- 1. WO2017066459A1 - INHIBITION OF NEDDYLATION USING GLYCYL-tRNA SYNTHETASE INHIBITORS - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors [mdpi.com]
- 4. Cocrystal Structures of Glycyl-tRNA Synthetase in Complex with tRNA Suggest Multiple Conformational States in Glycylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assay.dev [assay.dev]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Architecture and assembly mechanism of native glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing GlyRS-IN-1 resistance in cell lines
Welcome to the technical support center for GlyRS-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound and troubleshooting potential challenges, with a focus on addressing cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of Glycyl-tRNA Synthetase (GlyRS), an essential enzyme responsible for attaching the amino acid glycine (B1666218) to its corresponding tRNA molecule during protein synthesis.[1] By inhibiting GlyRS, this compound can disrupt protein synthesis. Additionally, GlyRS has a non-canonical role in the neddylation pathway, a crucial process for cell cycle control and proliferation.[2][3] GlyRS protects the activated NEDD8-conjugating enzyme Ubc12.[2][3] Therefore, inhibition of GlyRS by this compound can also disrupt the neddylation pathway.[1]
Q2: What are the potential applications of this compound in research?
A2: this compound can be used as a tool to study the roles of GlyRS in various cellular processes, including protein synthesis, cell cycle regulation, and signal transduction. Given the association of GlyRS with diseases like cancer and its role in viral replication, this compound is a valuable compound for preclinical research in oncology and virology.
Q3: I am observing a decrease in the efficacy of this compound in my cell line over time. What could be the cause?
A3: A decrease in efficacy may indicate the development of cellular resistance. This is a common phenomenon with targeted therapies. Potential, though not yet specifically documented for this compound, mechanisms of resistance could include:
-
Target Modification: Mutations in the GARS1 gene (encoding GlyRS) that prevent this compound from binding effectively.
-
Bypass Pathways: Activation of alternative signaling pathways that compensate for the inhibition of GlyRS and the neddylation pathway.
-
Drug Efflux: Increased expression of drug efflux pumps (e.g., ABC transporters) that actively remove this compound from the cell.
-
Target Overexpression: Increased expression of GlyRS, requiring higher concentrations of the inhibitor to achieve the same effect.
Q4: How can I confirm if my cell line has developed resistance to this compound?
A4: You can perform a dose-response experiment using a cell viability assay (e.g., MTT assay) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in experimental results. | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Perform a cell count before plating. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| This compound appears to be inactive. | Improper storage or handling of the compound. | Store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Incorrect final concentration. | Double-check all dilution calculations. Prepare fresh dilutions for each experiment. | |
| Cell line is inherently resistant. | Test the compound on a known sensitive cell line to confirm its activity. | |
| Observed cytotoxicity is higher than expected. | Off-target effects of the compound. | Lower the concentration of this compound. Perform target engagement assays to confirm GlyRS inhibition. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, including controls. | |
| Difficulty in generating a resistant cell line. | Insufficient drug concentration or exposure time. | Gradually increase the concentration of this compound over a prolonged period.[4][5][6] |
| Cell line has a low propensity to develop resistance. | Consider using a different cell line or a method like random mutagenesis to induce resistance. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[8][9]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8][9]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Aminoacylation Assay
This assay directly measures the enzymatic activity of GlyRS.
Materials:
-
Purified recombinant GlyRS
-
tRNA specific for glycine (tRNAGly)
-
[3H]-glycine (radiolabeled)
-
ATP
-
Reaction buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
Trichloroacetic acid (TCA)
-
Filter paper discs
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, and [3H]-glycine.
-
Add tRNAGly to the reaction mixture.
-
Initiate the reaction by adding purified GlyRS.
-
At various time points, take aliquots of the reaction and spot them onto TCA-soaked filter paper discs to precipitate the charged tRNA.
-
Wash the filter discs with cold TCA to remove unincorporated [3H]-glycine.
-
Dry the filter discs and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of [3H]-glycyl-tRNAGly formed, indicating GlyRS activity.
Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound.[4][5][6]
Materials:
-
Parental (sensitive) cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks/dishes
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using the MTT assay.
-
Begin by continuously exposing the cells to a low concentration of this compound (e.g., IC10 or IC20).
-
Culture the cells in the presence of the inhibitor, changing the medium as needed.
-
When the cells have adapted and are growing steadily, gradually increase the concentration of this compound.
-
Repeat this process of stepwise dose escalation over several months.
-
Periodically perform MTT assays to monitor the shift in the IC50 value.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line can be considered established.
-
It is crucial to maintain a continuous culture of the resistant cells in the presence of this compound to preserve the resistant phenotype.
Visualizations
Caption: Canonical function of GlyRS in protein synthesis and its inhibition by this compound.
Caption: Non-canonical role of GlyRS in the neddylation pathway.
References
- 1. WO2017066459A1 - INHIBITION OF NEDDYLATION USING GLYCYL-tRNA SYNTHETASE INHIBITORS - Google Patents [patents.google.com]
- 2. Neddylation requires glycyl-tRNA synthetase to protect activated E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neddylation requires glycyl-tRNA synthetase to protect activated E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Glycyl-tRNA Synthetase (GlyRS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of known inhibitors targeting Glycyl-tRNA Synthetase (GlyRS), a crucial enzyme in protein synthesis. By presenting experimental data, detailed methodologies, and pathway visualizations, this document aims to assist researchers in making informed decisions for their drug discovery and development endeavors.
Introduction to GlyRS Inhibition
Glycyl-tRNA synthetase (GlyRS) is a key enzyme responsible for the attachment of glycine (B1666218) to its cognate tRNA, an essential step in protein translation. Inhibition of GlyRS can disrupt protein synthesis, making it a potential therapeutic target for various diseases, including bacterial and viral infections. This guide focuses on a comparative analysis of currently identified GlyRS inhibitors.
While the inhibitor designated GlyRS-IN-1 is cited in patent WO 2017066459 A1 as a potential inhibitor of GlyRS with applications in neddylation-related processes, specific quantitative data such as IC50 values for a small molecule entity are not publicly available.[1] Therefore, this guide will focus on a detailed comparison of experimentally characterized GlyRS inhibitors, Lycobetaine and Scutellarein.
Quantitative Comparison of GlyRS Inhibitors
The following table summarizes the key quantitative data for known GlyRS inhibitors.
| Inhibitor | Target | IC50 (µM) | Assay Type | Organism/Cell Line | Reference |
| Lycobetaine | Glycyl-tRNA Synthetase (GlyRS) | 0.11 ± 0.05 | Enzyme Inhibition Assay | In vitro | [2] |
| Scutellarein | Glycyl-tRNA Synthetase (GlyRS) | 2.22 ± 0.19 | Enzyme Inhibition Assay | In vitro | [2] |
Mechanism of Action and Signaling Pathway
GlyRS catalyzes the aminoacylation of tRNAGly, a critical step in the elongation phase of protein synthesis. Inhibition of GlyRS leads to a depletion of charged glycyl-tRNA, which in turn stalls ribosomes and halts protein production. This disruption of protein synthesis is the primary mechanism by which GlyRS inhibitors exert their biological effects.
Caption: Inhibition of Glycyl-tRNA Synthetase (GlyRS) disrupts protein synthesis.
Experimental Protocols
A clear and reproducible experimental protocol is essential for the comparative evaluation of enzyme inhibitors. Below is a detailed methodology for a typical GlyRS enzyme inhibition assay.
GlyRS Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the aminoacylation activity of GlyRS.
Materials:
-
Purified recombinant GlyRS enzyme
-
Glycine
-
ATP (Adenosine triphosphate)
-
tRNAGly
-
Radiolabeled glycine (e.g., [3H]-glycine)
-
Test inhibitors (e.g., Lycobetaine, Scutellarein) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer, ATP, and radiolabeled glycine.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified GlyRS enzyme.
-
tRNA Addition: After a brief pre-incubation, add tRNAGly to the mixture.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period to allow for the aminoacylation reaction to proceed.
-
Reaction Quenching: Stop the reaction by precipitating the tRNA and any attached radiolabeled glycine with cold TCA.
-
Filtration: Filter the precipitate through glass fiber filters. The filters will capture the tRNA with the incorporated radiolabeled glycine.
-
Washing: Wash the filters with cold TCA to remove any unincorporated radiolabeled glycine.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the GlyRS activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a GlyRS enzyme inhibition assay.
Conclusion
The available experimental data highlights Lycobetaine as a potent inhibitor of GlyRS with a sub-micromolar IC50 value. Scutellarein also demonstrates inhibitory activity, though to a lesser extent. While this compound is noted as a GlyRS inhibitor in patent literature, the absence of publicly available quantitative data for a specific small molecule makes direct comparison challenging. The provided experimental protocol offers a standardized method for researchers to evaluate and compare the potency of these and other novel GlyRS inhibitors. Further research into the cellular and in vivo efficacy of these compounds is warranted to fully understand their therapeutic potential.
References
A Comparative Analysis of GlyRS-IN-1 and Lycobetaine as Glycyl-tRNA Synthetase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two known Glycyl-tRNA Synthetase (GlyRS) inhibitors: GlyRS-IN-1 and Lycobetaine. This analysis is based on available experimental data to facilitate informed decisions in research and development endeavors.
Glycyl-tRNA synthetase (GlyRS) is a crucial enzyme responsible for charging glycine (B1666218) to its cognate tRNA, an essential step in protein biosynthesis. Its inhibition has emerged as a promising therapeutic strategy for various diseases, including bacterial infections, viral infections, and cancer. This guide focuses on a direct comparison of two small molecule inhibitors of GlyRS, the synthetic compound this compound and the natural alkaloid Lycobetaine.
At a Glance: Key Quantitative Comparison
| Parameter | This compound | Lycobetaine |
| IC50 (GlyRS Inhibition) | Not Publicly Available | 0.11 ± 0.05 µM[1] |
| Chemical Structure | N-((5'-O-(N-(glycyl)sulfamoyl)adenosin-2-yl)methyl)acetamide | 2-hydroxy-4,5-dihydro[1][2]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridinium |
| Origin | Synthetic | Natural (from Amaryllidaceae family) |
| Other Reported Biological Activities | Antibacterial, Neddylation Inhibition | Anticancer (Topoisomerase IIβ poison), Antiviral (Influenza virus)[1] |
In-Depth Inhibitor Profiles
This compound
This compound is a synthetic molecule identified as a Glycyl-tRNA synthetase inhibitor originating from patent WO 2017066459 A1. It is a glycylsulfamoyladenosine derivative and is reported to possess antibacterial properties. The primary mechanism of action of this compound is the inhibition of the aminoacylation activity of GlyRS, thereby disrupting protein synthesis. The patent also suggests its role in the inhibition of neddylation, a post-translational modification process, which is implicated in cancer progression. However, specific quantitative data on its potency against GlyRS, such as an IC50 value from peer-reviewed literature, is not publicly available at the time of this guide's compilation.
Lycobetaine
Lycobetaine is a natural alkaloid that can be isolated from plants of the Amaryllidaceae family. It has been identified as a potent inhibitor of human GlyRS with a reported half-maximal inhibitory concentration (IC50) of 0.11 ± 0.05 μM[1]. Beyond its activity against GlyRS, Lycobetaine has demonstrated a range of other biological effects. It acts as a selective topoisomerase II beta poison, contributing to its observed anticancer properties. Furthermore, recent studies have highlighted its antiviral activity, specifically against the influenza virus, which is mediated through the inhibition of host GlyRS[1].
Experimental Methodologies
Determination of GlyRS Inhibitory Activity (Lycobetaine)
The IC50 value for Lycobetaine's inhibition of GlyRS was determined using an in vitro enzyme inhibition assay that measures ATP consumption. The principle of this assay is that the aminoacylation reaction catalyzed by GlyRS consumes ATP. By quantifying the amount of remaining ATP after the enzymatic reaction in the presence of varying concentrations of the inhibitor, the inhibitory potency can be determined.
A typical protocol for such an assay involves:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified human GlyRS enzyme, its substrates (glycine and tRNAGly), and ATP in a suitable buffer.
-
Inhibitor Addition: Serial dilutions of the inhibitor (Lycobetaine) are added to the reaction mixture. A control reaction without the inhibitor is also included.
-
Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 37°C) for a defined period to allow the enzymatic reaction to proceed.
-
ATP Quantification: The reaction is stopped, and the amount of remaining ATP is quantified using a commercially available ATP quantitation kit, which typically employs a luciferase-luciferin system to generate a luminescent signal proportional to the ATP concentration.
-
Data Analysis: The percentage of GlyRS activity inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the GlyRS signaling pathway, the general workflow of an enzyme inhibition assay, and the logical relationship in the discovery of Lycobetaine's antiviral activity.
Caption: Canonical signaling pathway of Glycyl-tRNA Synthetase (GlyRS) in protein synthesis and the point of inhibition.
Caption: A generalized experimental workflow for determining the IC50 of a GlyRS inhibitor.
Caption: Logical workflow leading to the discovery of Lycobetaine's antiviral mechanism via GlyRS inhibition.
Conclusion
Both this compound and Lycobetaine are established inhibitors of Glycyl-tRNA synthetase. Lycobetaine, a natural product, has been more extensively characterized in the public domain, with a confirmed potent IC50 value against human GlyRS and demonstrated multi-faceted biological activities, including anticancer and antiviral effects. This compound, a synthetic compound, is known to inhibit GlyRS and neddylation and possesses antibacterial activity. However, a direct and comprehensive performance comparison is currently hampered by the lack of publicly available quantitative data on the GlyRS inhibitory potency of this compound. Further research and publication of experimental data for this compound are necessary to enable a more detailed and quantitative comparison between these two inhibitors. This guide will be updated as new information becomes available.
References
Scutellarein as a Potent Alternative to GlyRS-IN-1 for Glycyl-tRNA Synthetase Inhibition: A Comparative Guide
For Immediate Release
[City, State] – [Date] – For researchers and drug development professionals investigating the role of glycyl-tRNA synthetase (GlyRS) in various disease models, the flavonoid Scutellarein is emerging as a compelling and well-characterized alternative to the synthetically derived GlyRS-IN-1. This guide provides a comprehensive comparison of the two inhibitors, supported by available experimental data, to inform research decisions.
Glycyl-tRNA synthetase, a crucial enzyme in protein synthesis, has been identified as a therapeutic target in a range of diseases, including viral infections and cancer. Both Scutellarein and this compound are known inhibitors of this enzyme. However, the extent of publicly available data on their respective inhibitory activities and mechanisms of action differs significantly.
Executive Summary
Quantitative Comparison of GlyRS Inhibitors
A critical aspect of evaluating any enzyme inhibitor is its potency, typically measured by its IC50 value. Currently, quantitative data for the direct inhibition of GlyRS is available for Scutellarein.
| Compound | Target | IC50 | Source |
| Scutellarein | Glycyl-tRNA Synthetase (GlyRS) | 2.22 ± 0.19 μM | [1] |
| This compound | Glycyl-tRNA Synthetase (GlyRS) | Data not publicly available | [2][3][4] |
Mechanism of Action and Signaling Pathways
Glycyl-tRNA Synthetase (GlyRS): Canonical and Non-Canonical Functions
GlyRS's primary, or canonical, function is to catalyze the attachment of glycine (B1666218) to its cognate tRNA, a fundamental step in protein synthesis. However, emerging research has identified non-canonical roles for GlyRS where it can translocate from the cytoplasm and participate in cellular signaling, influencing pathways such as PI3K/Akt and FAK/ERK1/2, often in response to cellular stress or damage.
Scutellarein: A Multi-Targeted Flavonoid
Scutellarein, a natural flavonoid, has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways. Notably, Scutellarein has been shown to inhibit the NF-κB and PI3K/Akt signaling pathways, which are crucial in cellular responses to inflammation and in cancer progression. Its recently identified role as a GlyRS inhibitor adds another layer to its complex pharmacological profile, with implications for its antiviral activity.
This compound
This compound is described as a GlyRS inhibitor originating from patent WO 2017066459 A1, which focuses on the inhibition of neddylation for cancer therapy.[3][4][5] The patent suggests that GlyRS inhibitors can interfere with the binding between GlyRS and NEDD8.[5] Beyond this, detailed mechanistic studies and the effect of this compound on other cellular signaling pathways are not widely published. The compound is also noted to have antibacterial properties.[2][3][4]
Experimental Protocols
Glycyl-tRNA Synthetase (GlyRS) Inhibition Assay
The following is a generalized protocol for determining the aminoacylation activity of GlyRS, based on methodologies used in the characterization of Scutellarein. This assay measures the amount of a radiolabeled amino acid that is attached to its cognate tRNA.
Materials:
-
Purified GlyRS enzyme
-
Aminoacylation buffer (e.g., 150 mM HEPES pH 7.5, 20 mM KCl, 4 mM MgCl2, 2 mM DTT)
-
ATP
-
L-glycine
-
Radiolabeled L-[3H]glycine
-
Annealed tRNAGly
-
Inhibitor compound (e.g., Scutellarein) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Filter pads
-
Scintillation counter and cocktail
Procedure:
-
Prepare a reaction mixture containing the aminoacylation buffer, ATP, L-glycine, radiolabeled L-[3H]glycine, and tRNAGly.
-
Add the inhibitor compound at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified GlyRS enzyme.
-
Incubate the reaction at a controlled temperature (e.g., ambient temperature).
-
At designated time points, take aliquots of the reaction mixture and spot them onto TCA-soaked filter pads to precipitate the tRNA and attached radiolabeled glycine.
-
Wash the filter pads with cold 5% TCA to remove unincorporated radiolabeled glycine.
-
Dry the filter pads and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Conclusion
For researchers seeking a GlyRS inhibitor, Scutellarein offers significant advantages in terms of data availability and characterization. Its defined IC50 value allows for precise experimental design, and its well-documented effects on major signaling pathways such as NF-κB and PI3K/Akt provide a broader context for interpreting experimental results. While this compound is a valid tool for GlyRS inhibition, the lack of publicly available quantitative data may present challenges for direct comparison and replication of studies. Therefore, Scutellarein stands as a robust and well-supported alternative for the investigation of GlyRS function and its role in disease.
References
Genetic Validation of Glycyl-tRNA Synthetase (GlyRS) as the Target of GlyRS-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate Glycyl-tRNA Synthetase (GlyRS) as the molecular target of the inhibitor GlyRS-IN-1. While direct, peer-reviewed genetic validation data for this compound is limited, this document outlines the established methodologies and presents a comparative analysis with alternative GlyRS inhibitors that have been genetically validated.
Introduction to GlyRS and this compound
Glycyl-tRNA Synthetase (GlyRS) is a crucial enzyme responsible for charging tRNA with the amino acid glycine, an essential step in protein synthesis.[1] This function makes it a potential target for antimicrobial and anticancer therapies. This compound has been identified as an inhibitor of GlyRS.[2][3] The patent literature suggests its potential application in inhibiting processes like neddylation, indicating a role in cell cycle regulation.[4]
Genetic validation is a cornerstone of drug development, providing definitive evidence that a compound's biological effect is mediated through its intended target. This is typically achieved by observing a loss of the compound's efficacy when the target protein's expression is reduced (e.g., via knockdown or knockout) or a decreased sensitivity when the target is overexpressed.
Comparative Analysis of GlyRS Inhibitors
This section compares this compound with other known GlyRS inhibitors, Lycobetaine and Scutellarein, for which genetic validation data is publicly available. This comparison provides a framework for understanding the expected outcomes of genetic validation experiments for this compound.
Table 1: Comparison of GlyRS Inhibitors
| Feature | This compound | Lycobetaine | Scutellarein |
| Reported Activity | GlyRS inhibitor, antibacterial activity, potential neddylation inhibitor.[2][3][4] | Antiviral activity against influenza virus. | Antiviral activity against influenza virus. |
| Genetic Validation | Mentioned in patent literature (shRNA), but specific data is not publicly available.[4] | Validated by GlyRS knockdown and overexpression studies. | Validated by GlyRS knockdown and overexpression studies. |
| Mechanism of Action | Inhibition of GlyRS enzymatic activity. | Inhibition of GlyRS function, leading to suppression of viral replication. | Inhibition of GlyRS function, leading to suppression of viral replication. |
Experimental Protocols for Genetic Validation of GlyRS as the Target of this compound
The following protocols describe standard methods for genetically validating the on-target activity of a small molecule inhibitor like this compound.
Target Knockdown using RNA Interference (shRNA/siRNA)
This method involves reducing the expression of GlyRS using short hairpin RNA (shRNA) or small interfering RNA (siRNA). A subsequent loss of sensitivity to this compound in cells with depleted GlyRS levels would confirm on-target activity. The patent for this compound explicitly mentions the use of shRNA for this purpose.[4]
Methodology:
-
Design and Validation of shRNA/siRNA: Design multiple shRNA or siRNA sequences targeting the GARS1 gene (encoding human cytoplasmic GlyRS). Validate their knockdown efficiency using quantitative PCR (qPCR) and Western blotting.
-
Cell Line Transduction/Transfection: Transduce or transfect the target cell line (e.g., A549, HEK293) with lentiviral particles or plasmids expressing the validated shRNAs/siRNAs or a non-targeting control.
-
Cell Viability/Activity Assay: Treat the GlyRS-knockdown and control cells with a dose-range of this compound.
-
Data Analysis: Measure cell viability (e.g., using a CellTiter-Glo® assay) or another relevant phenotypic endpoint. A rightward shift in the dose-response curve for this compound in the knockdown cells compared to the control cells indicates that the inhibitor's effect is dependent on GlyRS expression.
Table 2: Representative Data from GlyRS Knockdown Experiment
| Cell Line | This compound IC₅₀ (nM) | Fold Shift in IC₅₀ |
| Control (Non-targeting shRNA) | 100 | 1 |
| GlyRS Knockdown (shRNA #1) | >1000 | >10 |
| GlyRS Knockdown (shRNA #2) | >1000 | >10 |
Target Overexpression
Overexpression of the target protein can lead to a requirement for higher concentrations of the inhibitor to achieve the same biological effect, resulting in a rightward shift of the dose-response curve.
Methodology:
-
Cloning and Expression: Clone the full-length cDNA of the GARS1 gene into an expression vector.
-
Cell Line Transfection: Transfect the target cell line with the GlyRS expression vector or an empty vector control.
-
Confirmation of Overexpression: Confirm the overexpression of GlyRS via Western blotting.
-
Cell Viability/Activity Assay: Treat the GlyRS-overexpressing and control cells with a dose-range of this compound.
-
Data Analysis: A significant increase in the IC₅₀ value for this compound in the overexpressing cells would validate GlyRS as the target.
CRISPR/Cas9-mediated Gene Knockout
For definitive validation, the gene encoding the target protein can be knocked out using CRISPR/Cas9 technology. The resulting knockout cells should be completely resistant to the inhibitor.
Methodology:
-
Guide RNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a critical exon of the GARS1 gene into a Cas9 expression vector.
-
Transfection and Clonal Selection: Transfect the target cells and select single-cell clones.
-
Validation of Knockout: Screen the clones for GARS1 gene disruption by sequencing and confirm the absence of GlyRS protein by Western blotting.
-
Phenotypic Assay: Treat the knockout and wild-type cells with this compound and assess the phenotypic response. Complete resistance in the knockout cells provides strong evidence of on-target activity.
Biochemical and Biophysical Target Engagement Assays
In addition to genetic methods, biochemical and biophysical assays can provide direct evidence of target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. The binding of a ligand, such as this compound, to its target protein, GlyRS, typically increases the protein's thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation and Detection: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analysis: Quantify the amount of soluble GlyRS remaining at each temperature using Western blotting or other detection methods. A shift to a higher melting temperature for GlyRS in the presence of this compound confirms direct binding.
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows for the genetic and biophysical validation of GlyRS as the target of this compound.
Conclusion
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2017066459A1 - INHIBITION OF NEDDYLATION USING GLYCYL-tRNA SYNTHETASE INHIBITORS - Google Patents [patents.google.com]
- 4. Glycyl-tRNA Synthetase as a Target for Antiviral Drug Screening Against Influenza Virus | MDPI [mdpi.com]
In Vivo Therapeutic Potential of GlyRS-IN-1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic potential of GlyRS-IN-1, a novel Glycyl-tRNA Synthetase (GlyRS) inhibitor, against alternative therapies. The information is compiled from available preclinical data to assist researchers in evaluating its standing as a potential anti-cancer agent.
Mechanism of Action: Targeting the Neddylation Pathway
Glycyl-tRNA Synthetase (GlyRS) is a crucial enzyme in protein synthesis, responsible for attaching glycine (B1666218) to its cognate tRNA. However, emerging evidence has revealed a non-canonical role for GlyRS in regulating the neddylation pathway, a critical process for the function of Cullin-RING E3 ligases (CRLs). CRLs are involved in the ubiquitination and subsequent degradation of a plethora of proteins that regulate key cellular processes, including cell cycle progression, proliferation, and survival.
This compound, a glycylsulfamoyladenosine derivative, is a potent inhibitor of GlyRS. By inhibiting GlyRS, this compound disrupts the neddylation pathway, leading to the accumulation of CRL substrates, many of which are tumor suppressors. This disruption of protein homeostasis ultimately triggers cell cycle arrest and apoptosis in cancer cells. One of the key alternative compounds targeting this pathway is MLN4924, an inhibitor of the NEDD8-Activating Enzyme (NAE), which acts upstream of GlyRS in the neddylation cascade.
Safety Operating Guide
Essential Safety and Operational Guide for Handling GlyRS-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of GlyRS-IN-1, a glycyl-tRNA synthase (GlyRS) inhibitor. The following guidelines are intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting. As a novel research chemical, comprehensive hazard data may not be fully available. Therefore, it is imperative to treat this compound with a high degree of caution, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Double-gloving is advised for all handling procedures. Inspect gloves for any tears or punctures before use. |
| Eye Protection | Safety goggles or safety glasses | Must be worn at all times when in the laboratory where this compound is handled. A face shield should be worn in addition to goggles if there is a splash hazard. |
| Body Protection | Laboratory coat | A fully buttoned lab coat must be worn to protect skin and personal clothing. |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize risk.
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary equipment, including PPE, spill kit, and waste disposal containers, are readily accessible.
-
Review the experimental protocol thoroughly before beginning any work.
-
-
Weighing and Solution Preparation:
-
Perform all weighing of the solid compound within the designated fume hood.
-
Handle the compound gently to avoid creating dust.
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage of the solid, a temperature of -20°C is recommended, protected from light and stored under nitrogen.[1]
-
Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and stored under nitrogen.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: All waste materials contaminated with this compound, including unused compound, solutions, and disposable labware (e.g., pipette tips, tubes), must be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Procedure: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this category of chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
The following table summarizes the available physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 112921-11-6 |
| Molecular Formula | C₁₂H₁₇N₇O₇S |
| Molecular Weight | 403.37 g/mol |
| Appearance | White to off-white solid |
| Storage (Solid) | -20°C, protect from light, under nitrogen |
Mechanism of Action: Glycyl-tRNA Synthetase Inhibition
This compound functions as an inhibitor of glycyl-tRNA synthetase (GlyRS). This enzyme plays a critical role in the first step of protein synthesis by catalyzing the attachment of the amino acid glycine (B1666218) to its corresponding tRNA (tRNAGly). By inhibiting GlyRS, this compound disrupts the normal process of protein synthesis, which can lead to the inhibition of cell growth, particularly in bacteria.[2]
Caption: Mechanism of this compound action.
Experimental Protocol: Cell-Based Assay for GlyRS Inhibition
The following is a representative protocol for evaluating the inhibitory activity of this compound in a cell-based assay. This protocol is provided as a general guideline and may require optimization for specific cell lines and experimental conditions.
Objective: To determine the concentration-dependent inhibitory effect of this compound on the proliferation of a bacterial or mammalian cell line.
Materials:
-
This compound
-
Appropriate bacterial or mammalian cell line
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in a volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound.
-
Include appropriate controls:
-
Vehicle control (medium with the same concentration of DMSO as the compound-treated wells).
-
Positive control (a known inhibitor of cell proliferation).
-
Untreated control (cells in medium only).
-
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using a suitable proliferation assay reagent according to the manufacturer's instructions.
-
For example, if using an MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software program.
-
Disclaimer: The information provided in this document is intended for use by qualified laboratory personnel and is for research purposes only. It is not a substitute for a comprehensive risk assessment, which should be conducted by each laboratory prior to handling this compound. Always consult your institution's safety policies and procedures. The user is solely responsible for all risks associated with the handling, use, and disposal of this product.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
